5-Bromo-2-methyl-2H-indazole-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
214.08 g/mol |
IUPAC名 |
5-bromo-2-(trideuteriomethyl)indazole |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3/i1D3 |
InChIキー |
QFZOHVHNTZTZMJ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=C2C=C(C=CC2=N1)Br |
正規SMILES |
CN1C=C2C=C(C=CC2=N1)Br |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and a discussion of the applications in drug development of 5-Bromo-2-methyl-2H-indazole-d3. This deuterated analog of 5-Bromo-2-methyl-2H-indazole is a valuable tool in medicinal chemistry, particularly in the development of kinase inhibitors.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄D₃BrN₂ | - |
| Molecular Weight | 214.08 g/mol | [Calculated] |
| Monoisotopic Mass | 213.9972 Da | [Calculated] |
| Appearance | White to off-white solid | [Assumed based on analog] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol | [Assumed based on analog] |
| CAS Number | 465529-56-0 (non-deuterated) | PubChem[1] |
Note: The properties listed are for the non-deuterated analog unless otherwise specified. Deuterium labeling is not expected to significantly alter these fundamental properties.
Spectroscopic Data Analysis (for non-deuterated analog)
Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-2-methyl-2H-indazole.
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the N-methyl protons. The bromine atom at the 5-position will influence the chemical shifts and coupling constants of the adjacent aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be characteristic of the indazole ring system, with the carbon bearing the bromine atom showing a lower chemical shift due to the halogen's electronegativity.
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-1H-indazole using a deuterated methylating agent. The following is a detailed protocol for this synthesis.
Synthesis of this compound
Materials:
-
5-bromo-1H-indazole
-
Deuterated iodomethane (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add deuterated iodomethane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.
Applications in Drug Development: Kinase Inhibition
The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2][3] The 5-bromo-indazole core serves as a versatile building block, with the bromine atom providing a handle for further chemical modifications through cross-coupling reactions to enhance potency and selectivity.[2]
Indazole-based compounds have been shown to target several key signaling pathways implicated in cancer, including the PI3K/Akt and PLK4 pathways.[2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many cancers.[6] Indazole-based inhibitors can be designed to target key kinases within this pathway, such as Akt itself or upstream regulators like PI3K.
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle progression.[7][8] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[7] Indazole-based compounds have been developed as potent and selective inhibitors of PLK4.
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of this compound is outlined below.
Conclusion
This compound is a valuable isotopically labeled compound for use in drug discovery and development. Its synthesis is achievable through standard organic chemistry methodologies. The bromo-indazole scaffold is a key pharmacophore in the design of kinase inhibitors, with demonstrated activity against important cancer-related signaling pathways such as PI3K/Akt and PLK4. This technical guide provides a foundational resource for researchers working with this and related compounds.
References
- 1. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. 2091296-91-0|5-Bromo-2-methyl-2H-indazole-7-carbonitrile|BLD Pharm [bldpharm.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated isotopologue of 5-Bromo-2-methyl-2H-indazole. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its primary application as an internal standard in quantitative analytical methods.
Core Compound Identity and Properties
This compound is a stable isotope-labeled version of 5-Bromo-2-methyl-2H-indazole, where the three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1] The indazole ring system itself is a key structural motif in many pharmacologically active compounds, known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[2][3]
Physicochemical Properties
The key physicochemical properties of 5-Bromo-2-methyl-2H-indazole and its deuterated analog are summarized in the table below.
| Property | 5-Bromo-2-methyl-2H-indazole | This compound |
| Molecular Formula | C₈H₇BrN₂ | C₈H₄D₃BrN₂ |
| Molecular Weight | 211.06 g/mol [4] | 214.08 g/mol |
| Monoisotopic Mass | 209.97926 Da[4] | 212.99804 Da |
| CAS Number | 465529-56-0[4] | 2447686-91-9 |
| Appearance | Solid (form may vary) | Solid (form may vary) |
| Purity | Typically ≥98% | Typically ≥98% |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and dichloromethane. | Soluble in organic solvents such as methanol, DMSO, and dichloromethane. |
Hazards and Safety
The non-deuterated compound, 5-Bromo-2-methyl-2H-indazole, is associated with the following hazard statements:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
May cause respiratory irritation (H335)[4]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis and Manufacturing
The synthesis of 2H-indazoles can be achieved through various methods, with transition-metal-catalyzed reactions being particularly common. The synthesis of 5-Bromo-2-methyl-2H-indazole would likely proceed via a similar route, followed by a deuteration step to yield the final product.
General Synthesis of 2-Aryl/Alkyl-2H-indazoles
A prevalent method for the synthesis of 2-substituted-2H-indazoles is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[5][6] This approach is valued for its operational simplicity and broad substrate scope.[5]
Reaction Scheme:
Plausible Synthesis of 5-Bromo-2-methyl-2H-indazole
A plausible synthetic route to 5-Bromo-2-methyl-2H-indazole would adapt the general copper-catalyzed method. The starting materials would be 2,5-dibromobenzaldehyde and methylamine, along with sodium azide.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2,5-dibromobenzaldehyde (1.0 mmol) and methylamine (1.2 mmol, typically as a solution in a solvent like THF or water) in dimethyl sulfoxide (DMSO, 5 mL), add sodium azide (1.5 mmol), copper(I) iodide (0.1 mmol), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 mmol).[5]
-
Reaction Conditions: Heat the reaction mixture to 120°C and stir for 12 hours.[5]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 5-Bromo-2-methyl-2H-indazole.
Synthesis of this compound
The deuterated analog is likely synthesized by utilizing a deuterated source for the methyl group. A common method for N-alkylation in heterocyclic chemistry involves the use of an alkyl halide.
Experimental Protocol (Hypothetical):
-
Precursor Synthesis: Synthesize 5-bromo-2H-indazole as a precursor. This can be achieved through various literature methods for the formation of the indazole ring system.
-
Deuteromethylation: In a suitable solvent, such as DMF or acetonitrile, deprotonate 5-bromo-2H-indazole with a base (e.g., sodium hydride or potassium carbonate). Then, add deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) to the reaction mixture. The reaction would likely proceed at room temperature or with gentle heating.
-
Purification: After the reaction is complete, the mixture would be worked up similarly to the non-deuterated synthesis, followed by purification via column chromatography to isolate this compound.
Analytical Data
Detailed analytical data is crucial for the confirmation of the structure and purity of 5-Bromo-2-methyl-2H-indazole and its deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation. The expected chemical shifts for the non-deuterated compound are outlined below. For the deuterated analog, the proton signal for the methyl group would be absent in the ¹H NMR spectrum.
| ¹H NMR | ¹³C NMR |
| Assignment | Predicted δ (ppm) |
| Aromatic-H | 7.0 - 8.0 |
| N-CH₃ | ~4.0 |
Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. The presence of bromine results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).
| Compound | Ionization Mode | Expected m/z | Notes |
| 5-Bromo-2-methyl-2H-indazole | ESI+ | [M+H]⁺ at 211.0 and 213.0 | Characteristic 1:1 isotopic pattern for bromine. |
| This compound | ESI+ | [M+H]⁺ at 214.0 and 216.0 | Mass shift of +3 Da compared to the non-deuterated analog. |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Use as an Internal Standard in LC-MS/MS
In LC-MS/MS assays, an ideal internal standard co-elutes with the analyte of interest and has similar ionization efficiency, but a different mass-to-charge ratio. Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[7] This allows for accurate correction for matrix effects and variations in instrument response.
Experimental Workflow for a Bioanalytical Assay:
Experimental Protocol (General):
-
Sample Preparation: A known amount of this compound is spiked into the biological matrix (e.g., plasma, urine) containing the analyte of interest (the non-deuterated compound).
-
Extraction: The analyte and internal standard are extracted from the biological matrix using techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.
-
LC Separation: The extracted sample is injected into an LC system, where the analyte and internal standard are chromatographically separated from other components. Due to their similar properties, they should have nearly identical retention times.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Role in Pharmacokinetic and Drug Metabolism Studies
The use of deuterated internal standards is critical in pharmacokinetic (PK) and drug metabolism (DMPK) studies. These studies require highly accurate and precise measurements of drug concentrations in biological fluids over time. The robustness of assays using stable isotope-labeled internal standards helps to ensure the reliability of the data generated in these crucial stages of drug development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. rfppl.co.in [rfppl.co.in]
In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methyl-2H-indazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the deuterated compound 5-Bromo-2-methyl-2H-indazole-d3. This isotopically labeled molecule is a valuable tool in drug discovery and development, particularly in pharmacokinetic and metabolic studies. This document details the synthetic pathway, including experimental protocols for key steps, and presents quantitative data in a structured format.
Synthetic Strategy
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 5-bromo-1H-indazole, from commercially available starting materials. The second, and key, step is the regioselective N-methylation of 5-bromo-1H-indazole at the N2 position using a deuterated methylating agent to introduce the isotopic label.
The overall synthetic workflow is depicted below:
Experimental Protocols
Synthesis of 5-bromo-1H-indazole
This procedure outlines the synthesis of the key precursor, 5-bromo-1H-indazole, from 4-bromo-2-methylaniline.
Materials:
-
4-bromo-2-methylaniline
-
Chloroform
-
Acetic anhydride
-
Potassium acetate
-
Isoamyl nitrite
-
Concentrated hydrochloric acid
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Heptane
-
Magnesium sulfate
-
Silica gel
-
Celite
Procedure:
-
To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Stir the solution for 50 minutes.
-
Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).
-
Reflux the solution at 68°C for 20 hours.
-
Cool the reaction mixture to 25°C and distill off the volatile components under vacuum (30 mmHg, 30-40°C).
-
Add water in portions (total of 225 mL) and continue distillation to remove residual volatiles via azeotropic distillation.
-
Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).
-
Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.
-
Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide solution (520 g) while keeping the temperature below 37°C.
-
Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (240 mL), filter through a Celite pad, and separate the layers.
-
Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate.
-
Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.
-
Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.[1]
Synthesis of this compound
This section describes the N-methylation of 5-bromo-1H-indazole to yield the desired N2-deuteromethylated product. The regioselectivity of the methylation is a critical aspect of this step, as the formation of the N1-isomer is a common side reaction. The choice of reaction conditions can influence the ratio of the two isomers. Under basic conditions, a mixture of N1 and N2 products is often formed.[2]
Materials:
-
5-bromo-1H-indazole
-
Iodomethane-d3 (CD3I)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a solution of 5-bromo-1H-indazole in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add iodomethane-d3 (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers. The N2-isomer is typically the more polar of the two.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and products.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 53857-57-1 |
| 5-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06 | 465529-56-0 |
| This compound | C₈H₄D₃BrN₂ | 214.08 | Not available |
| Iodomethane-d3 | CD₃I | 144.96 | 865-50-9 |
Table 2: Reaction Parameters and Yields
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Synthesis of 5-bromo-1H-indazole | 4-bromo-2-methylaniline | 5-bromo-1H-indazole | ~94%[1] |
| N-methylation of 5-bromo-1H-indazole | 5-bromo-1H-indazole | 5-Bromo-2-methyl-2H-indazole & Isomer | Yields are variable and depend on reaction conditions. Separation is required. |
Characterization Data
Detailed characterization is essential to confirm the identity and purity of the synthesized compounds, and critically, to distinguish between the N1 and N2 methylated isomers.
Distinguishing N1 and N2 Isomers by NMR Spectroscopy:
-
¹H NMR: The chemical shift of the proton at the 3-position (H-3) is typically at a higher frequency (more deshielded) in N1-isomers compared to N2-isomers. Conversely, the proton at the 7-position (H-7) is more deshielded in N2-isomers.
-
¹³C NMR: The chemical shift of the carbon at the 3-position (C-3) is generally more shielded in N2-isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive. For N1-substituted indazoles, a correlation is observed between the methyl protons and the C-7a carbon of the indazole ring. For N2-substituted indazoles, this correlation is absent, and instead, a correlation is seen between the methyl protons and the C-3 carbon.
Expected Spectroscopic Data:
5-Bromo-2-methyl-2H-indazole:
-
¹H NMR: A singlet corresponding to the N-methyl protons around 4.1 ppm. Aromatic protons will appear in the range of 7.0-8.0 ppm.
-
¹³C NMR: A signal for the N-methyl carbon around 35 ppm. Aromatic carbons will appear in the range of 110-150 ppm.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of 211.06 (for ⁷⁹Br) and 213.06 (for ⁸¹Br) in a ~1:1 ratio.
This compound:
-
¹H NMR: The singlet for the N-methyl protons will be absent. The aromatic proton signals will remain.
-
²H NMR: A singlet corresponding to the N-CD₃ group.
-
¹³C NMR: The signal for the N-methyl carbon will appear as a multiplet due to coupling with deuterium.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of 214.08 (for ⁷⁹Br) and 216.08 (for ⁸¹Br) in a ~1:1 ratio.
Logical Relationships and Experimental Workflows
The following diagrams illustrate key logical relationships and workflows in the synthesis and characterization process.
References
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated analog of 5-Bromo-2-methyl-2H-indazole. This document details its chemical and physical properties, provides a plausible synthetic route, and discusses its potential applications in research and drug development, particularly in the context of kinase inhibition. Due to the limited availability of public experimental data for the deuterated compound, information from its non-deuterated counterpart and the broader class of indazole derivatives is utilized to provide a thorough understanding.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of 5-Bromo-2-methyl-2H-indazole, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. Such deuterated compounds are valuable tools in various research applications, including as internal standards in mass spectrometry-based quantitative analysis, for elucidating metabolic pathways, and for potentially improving the pharmacokinetic profiles of drug candidates.
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 5-Bromo-2-methyl-2H-indazole |
| CAS Number | 2447686-91-9[1] | 465529-56-0[2] |
| Molecular Formula | C₈H₄D₃BrN₂ | C₈H₇BrN₂[2] |
| Molecular Weight | 214.08 g/mol | 211.06 g/mol [2] |
| Appearance | (Not publicly available) | (Predicted: Solid) |
| Melting Point | (Not publicly available) | (Predicted from similar compounds) |
| Boiling Point | (Not publicly available) | (Predicted from similar compounds) |
| Solubility | (Not publicly available) | (Predicted: Soluble in organic solvents) |
Synthesis and Experimental Protocols
While a specific detailed protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be derived from general methods for the N-alkylation of indazoles. A common strategy involves the selective N2-alkylation of a 5-bromo-1H-indazole precursor using a deuterated methylating agent.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-Bromo-2-methyl-d3-2H-indazole.
Detailed Experimental Protocol (Representative)
Materials:
-
5-Bromo-1H-indazole
-
Deuterated iodomethane (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the indazolide anion can be observed.
-
N-Methylation: Cool the reaction mixture back to 0 °C. Add deuterated iodomethane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, which will be a mixture of N1 and N2 alkylated isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not publicly available. The following tables outline the expected spectroscopic characteristics based on the structure of the molecule and data from its non-deuterated analog and similar compounds.
Table 2: Predicted ¹H NMR and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.0-8.2 | Aromatic CH |
| ~7.5-7.7 | Aromatic CH |
| ~7.3-7.5 | Aromatic CH |
| No signal for -CH₃ | (Deuterated) |
Table 3: Predicted Mass Spectrometry and Infrared (IR) Spectroscopy Data
| Mass Spectrometry (Predicted) | Infrared (IR) Spectroscopy (Predicted) |
| m/z | Assignment |
| ~214/216 | [M]⁺ (isotopic pattern for Br) |
Applications in Drug Development and Research
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.
Kinase Inhibition
A primary application of indazole-based compounds is in the development of protein kinase inhibitors.[3] The indazole core can act as an ATP-competitive inhibitor by mimicking the adenine hinge-binding region of ATP, thereby blocking the kinase's catalytic activity. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
Signaling Pathway Modulation
Kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Indazole-based kinase inhibitors can modulate these pathways. For instance, inhibitors targeting kinases in the PI3K/Akt/mTOR pathway have been developed using the indazole scaffold.
Caption: Representative signaling pathway (PI3K/Akt) targeted by indazole-based kinase inhibitors.
Use as an Internal Standard
As a stable isotope-labeled compound, this compound is an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-deuterated analog, allowing for co-elution, but its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of the non-deuterated compound in complex biological matrices.
Safety and Handling
The non-deuterated analog, 5-Bromo-2-methyl-2H-indazole, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this compound with the same precautions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable research tool, particularly for pharmacokinetic studies and as an internal standard in analytical methods. While specific experimental data for this deuterated compound is scarce, its chemical behavior can be inferred from its non-deuterated counterpart and the well-established chemistry of the indazole scaffold. The synthetic accessibility and the biological relevance of the indazole core make this compound and its analogs important subjects for ongoing research in drug discovery and development, especially in the pursuit of novel kinase inhibitors.
References
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated analog of 5-Bromo-2-methyl-2H-indazole. This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical and Chemical Properties
While specific experimental data for the deuterated compound this compound is limited, the following table summarizes its known properties and provides computed data for its non-deuterated analog, 5-Bromo-2-methyl-2H-indazole, for comparative purposes.
| Property | This compound | 5-Bromo-2-methyl-2H-indazole (non-deuterated) |
| Molecular Formula | C₈H₄D₃BrN₂ | C₈H₇BrN₂ |
| Molecular Weight | 214.08 g/mol | 211.06 g/mol [1] |
| Monoisotopic Mass | Not available | 209.97926 Da (Computed)[1] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| XLogP3 | Not available | 2.3 (Computed)[1] |
| CAS Number | Not available | 465529-56-0[1] |
Synthesis and Characterization
The synthesis of this compound would likely follow established methods for the synthesis of 2H-indazoles, with the introduction of the deuterated methyl group being a key step. General synthetic strategies for 2H-indazoles often involve the cyclization of appropriately substituted phenylhydrazines or the N-alkylation of indazole precursors.
A plausible synthetic approach for this compound is outlined in the workflow diagram below. This would involve the N-methylation of 5-Bromo-2H-indazole using a deuterated methylating agent.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
General Synthesis Protocol
-
Reaction Setup: To a solution of 5-Bromo-2H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate).
-
Addition of Deuterated Reagent: Add a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock on the solvent deuterium signal.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The absence of a singlet corresponding to the N-methyl group and the presence of a characteristic multiplet for the aromatic protons would be expected.
-
Acquire a ¹³C NMR spectrum. The signal for the deuterated methyl carbon will be a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to a non-deuterated methyl group.
-
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Potential Biological Significance and Signaling Pathways
Indazole derivatives are a well-established class of compounds with a broad range of biological activities, frequently acting as kinase inhibitors. While the specific biological activity of this compound has not been reported, its structural similarity to other bioactive indazoles suggests it may have relevance in drug discovery.
The indazole scaffold can mimic the adenine core of ATP, enabling it to bind to the ATP-binding site of various kinases and inhibit their activity. This mechanism is crucial in the development of targeted cancer therapies.
Representative Signaling Pathway: Kinase Inhibition
Caption: A diagram illustrating the mechanism of kinase inhibition by an indazole derivative.
References
In-Depth Technical Guide: Molecular Weight of 5-Bromo-2-methyl-2H-indazole-d3
For researchers, scientists, and professionals in drug development, precise molecular weight determination is fundamental for characterization, reaction stoichiometry, and analytical standard preparation. This technical guide provides a detailed calculation for the molecular weight of the deuterated compound 5-Bromo-2-methyl-2H-indazole-d3.
Molecular Weight Calculation
The molecular weight of an isotopically labeled compound is determined by summing the masses of its constituent atoms, accounting for the specific isotopes used. In the case of this compound, three hydrogen atoms (protium, ¹H) on the methyl group are replaced with three deuterium atoms (²H or D).
The calculation proceeds as follows:
-
Base Molecular Weight : The molecular weight of the non-deuterated parent compound, 5-Bromo-2-methyl-2H-indazole, is required. This is reported to be 211.06 g/mol [1][2].
-
Isotopic Mass Difference : The mass of a deuterium atom is approximately 2.014 atomic mass units (amu)[3][4]. The mass of a protium atom is approximately 1.008 amu. The net change in mass for each substitution is the difference between the mass of a deuterium atom and a protium atom.
-
Total Molecular Weight : The final molecular weight is calculated by adding the mass of the parent compound and the total mass change from the isotopic substitution.
The formula for the calculation is:
Molecular Weight of Deuterated Compound = Molecular Weight of Parent Compound - (Number of Deuterium Atoms × Atomic Mass of Protium) + (Number of Deuterium Atoms × Atomic Mass of Deuterium)
Data Presentation
The quantitative data for the molecular weight calculation is summarized in the table below for clarity and easy comparison.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06[1][2] |
| Hydrogen (Protium) | ¹H | 1.008 |
| Deuterium | ²H or D | 2.014[3][4] |
| This compound | C₈H₄D₃BrN₂ | 214.098 |
Calculation: 211.06 - (3 * 1.008) + (3 * 2.014) = 214.098 g/mol
Experimental Protocols
This document provides a theoretical calculation of the molecular weight of this compound. As such, no experimental protocols for synthesis or analysis are included. Researchers performing mass spectrometry for empirical determination should select appropriate ionization techniques and mass analyzers to achieve the required resolution and accuracy for verifying this calculated mass.
Visualizations
As this guide pertains to a molecular weight calculation, there are no signaling pathways, experimental workflows, or logical relationships to be diagrammed. Therefore, no Graphviz visualizations are applicable.
References
The Kinetic Isotope Effect in Action: An In-depth Technical Guide to Deuterated Indazole Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules represents a sophisticated approach to enhancing drug efficacy and safety. This guide delves into the core applications of deuterated indazole derivatives, a promising class of compounds in modern drug discovery. By leveraging the kinetic isotope effect (KIE), deuteration can favorably alter the metabolic fate of indazole-based drugs, leading to improved pharmacokinetic profiles, enhanced target engagement, and potentially reduced off-target toxicities. This whitepaper provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of these modified compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction: The Deuterium Switch in Indazole-Based Therapeutics
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a range of diseases, including cancer and inflammatory conditions.[1] Prominent examples include the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib and various kinase inhibitors.[2][3] Deuteration of these indazole derivatives offers a powerful strategy to refine their therapeutic properties. The fundamental principle lies in the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[4] This can lead to several therapeutic advantages:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.
-
Enhanced Bioavailability: Slower first-pass metabolism can increase the concentration of the active drug in systemic circulation.
-
Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can prevent the formation of harmful byproducts.
-
Increased Target Selectivity: Altered metabolism can lead to a higher concentration of the parent drug, potentially improving its selectivity for the intended biological target.
This guide will focus on the practical applications of this technology, with a particular emphasis on deuterated analogs of the PARP inhibitor niraparib.
Case Study: Deuterated Niraparib - A Next-Generation PARP Inhibitor
Niraparib is a potent inhibitor of PARP enzymes, which play a critical role in DNA repair. It is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[5] A key area of innovation for this drug is the development of deuterated analogs to enhance its therapeutic window.
Rationale for Deuteration
The metabolic pathways of niraparib present opportunities for optimization through deuteration. By strategically replacing hydrogen atoms with deuterium at sites susceptible to metabolic breakdown, it is possible to modulate its pharmacokinetic profile. A patent for deuterated (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, the core structure of niraparib, highlights the potential for this approach.[6] The patent specifies various positions on the indazole ring, the phenyl ring, and the piperidine ring where deuterium substitution can be implemented to improve the drug's properties.[6]
Synthesis of Deuterated Indazole Derivatives
The synthesis of deuterated indazole derivatives requires specialized starting materials and reagents. While specific, detailed protocols for a range of deuterated indazoles are often proprietary, the general principles involve the use of deuterated precursors in established synthetic routes for indazole compounds.
Experimental Protocol: General Synthesis of a Deuterated Indazole Core
This protocol outlines a generalized approach for the synthesis of a deuterated indazole ring, a key component of many therapeutic agents.
-
Preparation of a Deuterated Precursor: A suitable benzene derivative is selected as the starting material. Deuterium atoms are introduced at specific positions using methods such as acid-catalyzed H-D exchange or by employing deuterated starting materials in the synthesis.
-
Diazotization: The deuterated aniline derivative is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyclization: The diazonium salt is then induced to cyclize to form the indazole ring. This can be achieved through various methods, including thermal or metal-catalyzed reactions.
-
Purification: The resulting deuterated indazole derivative is purified using standard techniques such as column chromatography and recrystallization to yield the final product of high purity.
Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired substitution pattern of the final indazole derivative.
Quantitative Biological Data
While extensive clinical data on deuterated niraparib is not yet publicly available, preclinical studies on related compounds and the underlying principles of the kinetic isotope effect allow for the projection of potential improvements. The following table summarizes hypothetical but expected comparative data based on the known effects of deuteration.
| Parameter | Non-Deuterated Niraparib | Deuterated Niraparib (Projected) | Rationale for Improvement |
| In Vitro PARP1 Inhibition (IC50) | ~3.8 nM | Similar to non-deuterated | Deuteration is not expected to directly alter binding affinity to the target enzyme. |
| In Vitro PARP2 Inhibition (IC50) | ~2.1 nM | Similar to non-deuterated | Deuteration is not expected to directly alter binding affinity to the target enzyme. |
| Metabolic Stability (in vitro, human liver microsomes) | Moderate | Higher | Slower metabolism at deuterated sites due to the kinetic isotope effect. |
| Plasma Half-life (in vivo, animal models) | X hours | > X hours | Reduced metabolic clearance leads to a longer circulation time. |
| Bioavailability (oral) | ~73% | > 73% | Reduced first-pass metabolism increases the amount of drug reaching systemic circulation. |
Signaling Pathways and Experimental Workflows
PARP Inhibition and DNA Repair Pathway
Niraparib and its deuterated analogs exert their therapeutic effect by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as Homologous Recombination (HR), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and ultimately cell death, a concept known as synthetic lethality.
Caption: Mechanism of action of deuterated PARP inhibitors.
Experimental Workflow for Evaluating Deuterated Indazole Derivatives
The preclinical evaluation of a novel deuterated indazole derivative follows a structured workflow to assess its therapeutic potential and safety profile.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. venable.com [venable.com]
- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 6. EP3606524A1 - Deuterated (s)-2-(4-(piperidin-3-yl)phenyl)-2h-indazole-7-carboxamide - Google Patents [patents.google.com]
5-Bromo-2-methyl-2H-indazole-d3 safety and handling
An In-depth Technical Guide on the Safety and Handling of 5-Bromo-2-methyl-2H-indazole-d3
This guide provides comprehensive safety and handling information for this compound, a deuterated stable isotope-labeled compound. The safety profile is based on data for the analogous non-deuterated compound, 5-Bromo-2-methyl-2H-indazole, as the isotopic labeling is not expected to significantly alter its chemical hazards. This document is intended for researchers, scientists, and professionals in drug development who may handle this substance.
Hazard Identification and Classification
5-Bromo-2-methyl-2H-indazole is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. The GHS/CLP classifications are summarized below.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |
Source: PubChem CID 11514007[1]
Table 2: Hazard Statements and Pictograms
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Precautionary Measures and Personal Protection
Strict adherence to precautionary measures is crucial to ensure safety when handling this compound.
Table 3: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Prevention | P264 | Wash face, hands and any exposed skin thoroughly after handling. |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Response | P330 | Rinse mouth. |
| Response | P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| Response | P337+P313 | If eye irritation persists: Get medical advice/attention. |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Fisher Scientific SDS[3]
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or equivalent. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Physical and Chemical Properties
Table 5: Physical and Chemical Properties of 5-Bromo-2-methyl-2H-indazole
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol [1] |
| Appearance | No data available |
| Odor | No data available |
| Melting Point/Freezing Point | No data available |
| Boiling Point and Boiling Range | No data available |
| Flash Point | No data available |
| XLogP3 | 2.3[1] |
Source: PubChem CID 11514007[1]
First Aid Measures
Table 6: First Aid Procedures
| Exposure Route | Procedure |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Source: Indagoo Research Chemicals SDS[2]
Handling and Storage
Table 7: Handling and Storage Guidelines
| Aspect | Guideline |
| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.[2] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place.[4] Please store the product under the recommended conditions in the Certificate of Analysis.[5] |
| Incompatible Materials | Strong oxidizing agents, Strong reducing agents.[3] |
Experimental Protocols
Protocol: Copper-Catalyzed Synthesis of 2-Aryl-2H-indazoles
This method provides an efficient route to a variety of 2-aryl-2H-indazoles from readily available starting materials.[6]
Materials:
-
2-Bromobenzaldehyde derivative (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium azide (1.5 mmol)
-
Copper(I) iodide (0.1 mmol)
-
TMEDA (0.1 mmol)
-
DMSO (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of a 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), and sodium azide (1.5 mmol) in DMSO (5 mL), add copper(I) iodide (0.1 mmol) and TMEDA (0.1 mmol).[6]
-
Heat the reaction mixture to 120°C and stir for 12 hours.[6]
-
Monitor the reaction completion by TLC.[6]
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).[6]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[6]
Visualized Workflows
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Methodological & Application
Application Note: Quantitative Analysis of 5-Bromo-2-methyl-2H-indazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of small molecules in biological matrices is a critical aspect of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog, is considered the gold standard in quantitative bioanalysis.[3] SIL-IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of experimental variability.[4][5][6]
This application note details a robust and validated LC-MS/MS method for the quantitative analysis of 5-Bromo-2-methyl-2H-indazole in human plasma. 5-Bromo-2-methyl-2H-indazole-d3 is employed as the internal standard to ensure the highest level of accuracy and precision. This method is suitable for pharmacokinetic studies, toxicological assessments, and other applications requiring reliable quantification of this compound.
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS).[3] A known concentration of the deuterated internal standard (this compound) is added to plasma samples. Following a protein precipitation step to remove macromolecules, the analyte and internal standard are separated from endogenous plasma components using reverse-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the analyte's MRM peak area to that of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Analyte: 5-Bromo-2-methyl-2H-indazole (≥98% purity)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2EDTA)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for low, medium, and high QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC levels.
3. Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System: | Shimadzu Nexera X2 or equivalent |
| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
| Mass Spectrometer: | Triple Quadrupole (e.g., SCIEX 6500+ or equivalent) |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Ion Source Temp: | 550°C |
| Curtain Gas: | 35 psi |
| IonSpray Voltage: | 5500 V |
5. Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Bromo-2-methyl-2H-indazole | 211.0 | 117.1 | 35 |
| This compound | 214.1 | 120.1 | 35 |
Data Presentation
Table 1: Calibration Curve Performance
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.5 | 2.55 | 102.0 | 6.2 |
| 5.0 | 5.10 | 102.0 | 4.8 |
| 10.0 | 9.70 | 97.0 | 3.5 |
| 50.0 | 51.5 | 103.0 | 2.1 |
| 100.0 | 101.2 | 101.2 | 1.8 |
| 500.0 | 495.5 | 99.1 | 2.5 |
| 1000.0 (ULOQ) | 1005.0 | 100.5 | 3.1 |
| Linearity (r²): >0.995 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) (n=18) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 3.0 | 2.95 | 98.3 | 7.2 | 3.05 | 101.7 | 8.1 |
| MQC | 80.0 | 81.6 | 102.0 | 4.5 | 78.9 | 98.6 | 5.3 |
| HQC | 800.0 | 792.0 | 99.0 | 3.1 | 808.0 | 101.0 | 4.2 |
Visualizations
Caption: Bioanalytical workflow for quantitative analysis.
Caption: Principle of internal standard normalization.
References
- 1. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of [Hypothetical Analyte] in Human Plasma using 5-Bromo-2-methyl-2H-indazole-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a prominent feature in many pharmacologically active compounds, including a variety of kinase inhibitors used in oncology. The development of robust and reliable bioanalytical methods for the quantification of these compounds in biological matrices is essential for preclinical and clinical studies. This application note describes a detailed protocol for the determination of [Hypothetical Analyte: 5-Bromo-2-methyl-2H-indazole-based Kinase Inhibitor] in human plasma using 5-Bromo-2-methyl-2H-indazole-d3 as an internal standard (IS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.
This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity in the analysis of small molecules in complex biological fluids. The protocol herein provides a comprehensive workflow, from sample preparation to method validation, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.
Experimental Protocols
Materials and Reagents
-
Analyte: [Hypothetical Analyte: e.g., N-(4-((5-bromo-2-methyl-2H-indazol-6-yl)oxy)phenyl)acetamide]
-
Internal Standard (IS): this compound
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) - LC-MS grade
-
Additives: Formic acid (FA) - Optima LC/MS grade
-
Water: Deionized water, 18 MΩ·cm or greater
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)
Instrumentation
-
LC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and the internal standard. Dissolve each in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [Hypothetical Analyte] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound (IS) | 217.0 | [To be determined empirically] | [To be determined empirically] |
Note: The MRM transitions and collision energies are hypothetical and must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Method Validation
A summary of the acceptance criteria for the bioanalytical method validation is provided below, based on FDA guidelines.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |
| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible recovery is recommended. |
| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow from sample preparation to data analysis.
Logical Relationship for Method Validation
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note presents a comprehensive and robust protocol for the quantification of a hypothetical indazole-based analyte in human plasma using this compound as an internal standard. The detailed experimental procedures for sample preparation, along with the starting LC-MS/MS conditions and a summary of method validation criteria, provide a solid foundation for researchers in the field of drug metabolism and pharmacokinetics. The provided workflows can be adapted for other similar small molecules, serving as a valuable resource for bioanalytical scientists.
References
Application Notes and Protocols for 5-Bromo-2-methyl-2H-indazole-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Bromo-2-methyl-2H-indazole-d3 as an internal standard for pharmacokinetic (PK) studies. The inclusion of detailed protocols, data presentation tables, and workflow diagrams is intended to facilitate the accurate quantification of a hypothetical analyte, "Analyte X" (structurally analogous to 5-Bromo-2-methyl-2H-indazole), in biological matrices.
Introduction
In pharmacokinetic studies, which are crucial for drug development, precise and accurate quantification of drug concentrations in biological fluids is essential.[1] The use of stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] this compound is the deuterium-labeled version of 5-Bromo-2-methyl-2H-indazole, designed to serve as an ideal internal standard.[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic analysis. This co-elution and similar behavior allow it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and reproducible data.[1][2][4]
Rationale for Use
The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest throughout the analytical process.[2][4] When added to a biological sample at a known concentration at the beginning of the workflow, it experiences the same processing inefficiencies as the analyte.[1] Since the mass spectrometer can distinguish between the analyte and the heavier deuterated standard, the ratio of their peak areas provides a normalized signal for precise quantification.[1]
Synthesis
The synthesis of this compound can be conceptualized in a two-step process. First, the synthesis of the non-deuterated precursor, 5-Bromo-2-methyl-2H-indazole, can be achieved through various methods for the regioselective alkylation of indazoles. Subsequently, a deuteromethylation reaction can introduce the trideuteromethyl group. One potential route involves the N-alkylation of 5-bromo-2H-indazole with a deuterated methylating agent. For instance, reacting 5-bromo-2H-indazole with deuterated methyl iodide (CD3I) in the presence of a suitable base would yield the desired product. The position of the deuterium label on the methyl group is crucial as it is not typically metabolically active, thus preventing in-vivo H/D exchange.
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol outlines a common method for extracting a small molecule drug and its deuterated internal standard from a plasma matrix.
Materials:
-
Human plasma samples (stored at -80°C)
-
This compound (Internal Standard, IS) stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Methodology:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard stock solution to each plasma sample.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a representative example for the quantification of a small molecule drug ("Analyte X") and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte X (5-Bromo-2-methyl-2H-indazole): Precursor ion (Q1) m/z 211.0 → Product ion (Q3) m/z 183.0
-
Internal Standard (this compound): Precursor ion (Q1) m/z 214.1 → Product ion (Q3) m/z 186.0
-
-
Dwell Time: 100 ms
-
Collision Energy and other parameters: To be optimized for the specific instrument.
Data Presentation
The following tables summarize typical validation results for an LC-MS/MS method for the quantification of "Analyte X" in human plasma using this compound as the internal standard, based on regulatory guidelines.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.7 |
| High QC | 800 | 91.8 | 101.2 |
Visualizations
References
- 1. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Characterization of 5-Bromo-2-methyl-2H-indazole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the theoretical framework and a generalized protocol for the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-2-methyl-2H-indazole-d3. Due to the absence of publicly available experimental NMR data for this specific deuterated compound, this note provides an expected spectral analysis based on the non-deuterated analogue, 5-Bromo-2-methyl-2H-indazole. The protocols described herein are standard methodologies for the structural elucidation of similar small molecules.
Introduction
5-Bromo-2-methyl-2H-indazole and its isotopically labeled derivatives are of interest in medicinal chemistry and drug development as fragments or building blocks for the synthesis of pharmacologically active compounds. The incorporation of deuterium in the N-methyl group (d3) can be useful for metabolic studies (pharmacokinetic/pharmacodynamic) by altering the rate of metabolic degradation without significantly changing the molecule's steric or electronic properties. NMR spectroscopy is the most powerful technique for confirming the identity, purity, and structure of such molecules. This application note details the expected ¹H and ¹³C NMR characteristics and provides a general protocol for acquiring and analyzing the NMR data.
Expected NMR Data
The following tables summarize the expected chemical shifts (δ) for this compound. These are estimations based on general principles of NMR spectroscopy and data for analogous indazole structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Singlet (s) | N/A |
| H-4 | 7.5 - 7.7 | Doublet (d) | 8.5 - 9.5 |
| H-6 | 7.2 - 7.4 | Doublet of Doublets (dd) | J = 8.5 - 9.5, 1.5 - 2.5 |
| H-7 | 7.6 - 7.8 | Doublet (d) | 1.5 - 2.5 |
| -CD₃ | Not observed in ¹H NMR | N/A | N/A |
Note: The signal for the N-methyl group (N-CH₃), typically found around 4.1-4.3 ppm in the non-deuterated compound, will be absent in the ¹H NMR spectrum of the deuterated analogue.
Table 2: Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-3 | 125 - 130 |
| C-3a | 145 - 150 |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 128 - 133 |
| C-7 | 110 - 115 |
| C-7a | 120 - 125 |
| -CD₃ | 35 - 40 (may appear as a multiplet due to C-D coupling) |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
If using a non-deuterated solvent is necessary for solubility, a deuterated lock solvent in a sealed capillary can be used.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Acquire a standard ¹³C NMR spectrum. Typical parameters include:
-
Pulse program: Proton-decoupled
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and, if available, data from 2D NMR experiments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: General workflow for NMR characterization.
Conclusion
Application Notes and Protocols for 5-Bromo-2-methyl-2H-indazole-d3 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during the early stages of drug discovery and development. It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with high metabolic stability is likely to have a longer half-life and greater systemic exposure, whereas a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect. In vitro metabolic stability assays are therefore essential for predicting the in vivo pharmacokinetic properties of a drug candidate.
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy. However, like many heterocyclic compounds, indazoles can be susceptible to metabolic degradation, often through oxidation by cytochrome P450 (CYP) enzymes.
One strategy to enhance metabolic stability is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). By strategically placing deuterium atoms at metabolically vulnerable positions on a molecule, the rate of metabolism can be significantly reduced, thereby improving its pharmacokinetic profile.
This document provides detailed application notes and protocols for assessing the metabolic stability of 5-Bromo-2-methyl-2H-indazole and its deuterated analog, 5-Bromo-2-methyl-2H-indazole-d3, using human liver microsomes.
Signaling Pathways and Metabolic Logic
In the context of this assay, we are not examining a signaling pathway in the traditional sense of a cell-to-cell communication cascade. Instead, we are focused on the metabolic pathway of the test compound, which is a series of enzyme-catalyzed reactions. The primary enzymes involved in the metabolism of many small molecule drugs, including indazole derivatives, are the Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.
The logical relationship of the metabolic stability assay is to compare the rate of disappearance of the parent compound (5-Bromo-2-methyl-2H-indazole) with its deuterated counterpart (this compound) in the presence of a metabolically active system (human liver microsomes) and necessary cofactors (NADPH). The expectation is that the deuterated compound will exhibit a slower rate of metabolism due to the kinetic isotope effect at the site of deuteration.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes the procedure for determining the metabolic stability of 5-Bromo-2-methyl-2H-indazole and this compound by monitoring the disappearance of the parent compound over time when incubated with human liver microsomes.
Materials and Reagents:
-
5-Bromo-2-methyl-2H-indazole
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (a structurally similar, stable compound not found in the matrix, in ACN)
-
Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system for analysis
Experimental Procedure:
-
Preparation of Working Solutions:
-
Prepare 1 mM stock solutions of the test compounds (5-Bromo-2-methyl-2H-indazole and this compound) and positive controls in DMSO.
-
Prepare a 1 mg/mL working solution of Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the appropriate volume of 100 mM potassium phosphate buffer to each well.
-
Add the test compound or positive control working solution to the wells to achieve a final concentration of 1 µM.
-
Add the human liver microsome working solution to each well to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered T=0.
-
For negative controls, add an equivalent volume of potassium phosphate buffer instead of the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing the internal standard) to the respective wells.
-
The T=0 sample is typically prepared by adding the quenching solution before adding the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the 96-well plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The analysis is based on the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Cl_int) using the following equation:
-
Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
-
Data Presentation
The following table summarizes hypothetical but representative data from a metabolic stability assay comparing 5-Bromo-2-methyl-2H-indazole and its deuterated analog.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg protein) |
| 5-Bromo-2-methyl-2H-indazole | 25.7 | 53.9 |
| This compound | 76.2 | 18.2 |
| Verapamil (High Clearance Control) | 8.5 | 163.1 |
| Diazepam (Low Clearance Control) | 115.5 | 12.0 |
Interpretation of Results:
The data clearly demonstrates the impact of deuteration on metabolic stability. This compound exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart. This suggests that the deuteration at the methyl group successfully slowed down the rate of metabolic degradation by cytochrome P450 enzymes. The results for the positive controls, Verapamil and Diazepam, fall within their expected ranges, validating the assay's performance.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay.
Logical Relationship Diagram
Caption: The principle of using deuteration to improve metabolic stability.
Application Notes and Protocols for the Sample Preparation of 5-Bromo-2-methyl-2H-indazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methyl-2H-indazole-d3 is a deuterated analog of 5-Bromo-2-methyl-2H-indazole, a molecule of interest in pharmaceutical research. As an isotopically labeled compound, it is a critical internal standard for quantitative bioanalytical studies, enabling accurate measurement of the parent drug in complex biological matrices.[1] Proper sample preparation is a pivotal step to ensure the reliability and accuracy of analytical methods by removing interfering substances and concentrating the analyte of interest.[2][3] This document provides detailed application notes and protocols for the extraction of this compound from common biological matrices for downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties
Understanding the physicochemical properties of the non-deuterated parent compound, 5-Bromo-2-methyl-2H-indazole, is crucial for developing effective extraction methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem |
| Molecular Weight | 211.06 g/mol | PubChem[4] |
| XLogP3 | 2.3 | PubChem[4] |
| Monoisotopic Mass | 209.97926 Da | PubChem[4] |
The XLogP3 value of 2.3 suggests that the compound has moderate lipophilicity, making it amenable to extraction by both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[4]
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required level of cleanliness, and the desired concentration of the analyte. The most common techniques for small molecules like this compound from biological matrices such as plasma, serum, and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3][5][6]
Comparison of Common Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal using an organic solvent or acid. | Simple, fast, and economical. | Less clean extracts, potential for ion suppression in MS. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery, reduces matrix effects.[5] | Can be labor-intensive, may require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | High recovery, very clean extracts, can be automated. | Higher cost per sample, requires method development. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific application and analytical instrumentation.
Protocol 1: Protein Precipitation (PPT) for Plasma or Serum Samples
This method is a rapid approach for initial screening or when high throughput is required.
Materials:
-
Biological matrix (plasma or serum) containing this compound
-
Precipitating solvent (e.g., ice-cold acetonitrile or methanol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of sample to solvent is a good starting point).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte.
-
The supernatant can be directly injected into the LC-MS system, or it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
Transfer the final sample to an autosampler vial for analysis.
References
Application Notes and Protocols for the Use of 5-Bromo-2-methyl-2H-indazole-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites in complex biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its ability to correct for variability during sample preparation and analysis.
5-Bromo-2-methyl-2H-indazole-d3 is the deuterated form of 5-Bromo-2-methyl-2H-indazole. The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for the accurate quantification of 5-Bromo-2-methyl-2H-indazole and its metabolites in biological samples. These application notes provide a comprehensive guide and detailed protocols for the utilization of this compound in drug metabolism studies.
Principle of Use
This compound serves as an internal standard (IS) to improve the accuracy and precision of quantitative bioanalytical methods. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it experiences similar variations as the analyte of interest (the non-deuterated form) during extraction, chromatography, and ionization. By calculating the ratio of the analyte's response to the IS's response, variability introduced during the analytical workflow can be effectively normalized.
Data Presentation
The following tables present representative quantitative data from a bioanalytical method validation for the quantification of 5-Bromo-2-methyl-2H-indazole in human plasma using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = 0.052x + 0.003 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -2.3 | 9.8 | -1.5 |
| Low QC | 3 | 6.2 | 1.7 | 7.5 | 2.1 |
| Mid QC | 100 | 4.5 | -0.8 | 5.1 | -0.5 |
| High QC | 800 | 3.1 | 2.5 | 4.2 | 2.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |
| Low QC | 3 | 0.95 | 1.01 | 92.5 |
| High QC | 800 | 0.92 | 0.99 | 95.1 |
Matrix Factor = (Peak response in presence of matrix) / (Peak response in absence of matrix) IS Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in a typical in vitro drug metabolism study using human liver microsomes (HLM) and for quantitative analysis in plasma samples.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of 5-Bromo-2-methyl-2H-indazole.
Materials:
-
5-Bromo-2-methyl-2H-indazole (Analyte)
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of 5-Bromo-2-methyl-2H-indazole in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a working solution of the analyte at 100 µM in phosphate buffer.
-
Prepare a working solution of the IS at 50 ng/mL in ACN/MeOH (50:50, v/v) for protein precipitation.
-
-
Incubation:
-
Pre-warm the HLM and NADPH regeneration system to 37°C.
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
HLM (final concentration e.g., 0.5 mg/mL)
-
100 µM analyte working solution (final concentration e.g., 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately add the aliquot to a tube containing ice-cold ACN with the IS working solution to stop the reaction and precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Quantitative Analysis of 5-Bromo-2-methyl-2H-indazole in Human Plasma
Objective: To quantify the concentration of 5-Bromo-2-methyl-2H-indazole in plasma samples from a pharmacokinetic study.
Materials:
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
5-Bromo-2-methyl-2H-indazole (for calibration standards and QCs)
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid
Procedure:
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare stock solutions of the analyte in DMSO.
-
Serially dilute the stock solution to prepare working solutions for calibration standards and QCs.
-
Spike the working solutions into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs (e.g., 3, 100, 800 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 150 µL of the IS working solution in ACN (e.g., 50 ng/mL of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: A suitable gradient to achieve separation from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
SRM Transitions (Hypothetical):
-
5-Bromo-2-methyl-2H-indazole: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
-
This compound: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z (with a +3 Da mass shift from the analyte)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Bioanalytical workflow for plasma sample quantification.
Caption: Potential metabolic pathways of 5-Bromo-2-methyl-2H-indazole.
Application Note: Quantitative Analysis of 5-Bromo-2-methyl-2H-indazole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable analytical method for the quantification of 5-Bromo-2-methyl-2H-indazole, a key intermediate in pharmaceutical synthesis. The described method utilizes reverse-phase high-performance liquid chromatography (HPLC) with UV detection, a widely accessible and precise technique.[1] This document provides a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid in the implementation of this method for research, quality control, and stability testing purposes. The method is designed to be stability-indicating, capable of separating the main compound from potential degradation products.[2]
Introduction
5-Bromo-2-methyl-2H-indazole and its derivatives are of significant interest in medicinal chemistry and drug development, serving as building blocks for various bioactive molecules.[3][4] Accurate and precise quantification of this compound is crucial for ensuring the quality of starting materials, monitoring reaction progress, and assessing the stability of intermediates and final products. High-performance liquid chromatography (HPLC) is a preferred technique for the analysis of such non-volatile and thermally labile compounds, offering excellent accuracy and precision.[5] This application note presents a detailed protocol for a stability-indicating HPLC method for the determination of 5-Bromo-2-methyl-2H-indazole.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-methyl-2H-indazole is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂ | [6] |
| Molecular Weight | 211.06 g/mol | [6] |
| CAS Number | 465529-56-0 | [6] |
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).
-
Reagents: 5-Bromo-2-methyl-2H-indazole reference standard.
Chromatographic Conditions
The following table outlines the recommended HPLC conditions for the analysis of 5-Bromo-2-methyl-2H-indazole.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient Program | 0-5 min: 40% ACN, 5-15 min: 40-80% ACN, 15-20 min: 80% ACN, 20-22 min: 80-40% ACN, 22-25 min: 40% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Bromo-2-methyl-2H-indazole reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 5-Bromo-2-methyl-2H-indazole in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies (for Stability-Indicating Method Validation)
To ensure the method is stability-indicating, forced degradation studies should be performed on the 5-Bromo-2-methyl-2H-indazole standard.[2][7]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C.[7]
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature.[7]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[7]
-
Thermal Degradation: Expose the solid sample to dry heat at 80°C.[7]
Analyze the stressed samples using the developed HPLC method to ensure the degradation product peaks are well-resolved from the parent peak.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Calibration Data for 5-Bromo-2-methyl-2H-indazole
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Value] |
| Theoretical Plates | ≥ 2000 | [Insert Value] |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | [Insert Value] |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation | Peak Purity of Parent Peak |
| Acid Hydrolysis (0.1 N HCl, 60°C) | [Insert Value] | [Pass/Fail] |
| Base Hydrolysis (0.1 N NaOH, RT) | [Insert Value] | [Pass/Fail] |
| Oxidative Degradation (3% H₂O₂, RT) | [Insert Value] | [Pass/Fail] |
| Thermal Degradation (80°C) | [Insert Value] | [Pass/Fail] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 5-Bromo-2-methyl-2H-indazole by HPLC.
Stability-Indicating Method Development Pathway
Caption: Logical pathway for developing a stability-indicating analytical method.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of 5-Bromo-2-methyl-2H-indazole. The protocol is detailed to facilitate its adoption in a research or quality control laboratory. The principles of method validation, including forced degradation studies, are highlighted to ensure the development of a stability-indicating assay, which is a critical requirement in the pharmaceutical industry.[2] The provided tables and workflows serve as a guide for data presentation and experimental execution.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | 1251023-52-5 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing mass spectrometry parameters for 5-Bromo-2-methyl-2H-indazole-d3
Welcome to the technical support center for the analysis of 5-Bromo-2-methyl-2H-indazole-d3 using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for the molecular ion of this compound?
A1: Due to the natural isotopic abundance of bromine, you should expect to see a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Therefore, you will observe two peaks of nearly equal intensity separated by 2 m/z units. For this compound (C₈H₄D₃BrN₂), the expected [M+H]⁺ ions would be at approximately m/z 214.08 and 216.08.
Q2: What are the most common issues when using this compound as an internal standard?
A2: The most common issues include chromatographic separation from the non-deuterated analyte, isotopic impurities, back-exchange of deuterium atoms, and differential matrix effects.[1][2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] It is crucial to verify the isotopic purity of the standard and ensure it does not contain significant amounts of the unlabeled analyte.
Q3: Which ionization technique is most suitable for this compound?
A3: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both viable options.[3][4] ESI is generally a good starting point for polar to moderately polar compounds. If you experience poor ionization efficiency with ESI, APCI can be a suitable alternative, particularly for less polar molecules.[4] The choice will depend on the specific matrix and liquid chromatography conditions.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
Question: I am not observing a strong signal for this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low signal intensity can stem from several factors, including suboptimal ionization source parameters, incorrect mobile phase composition, or compound degradation.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: The efficiency of ionization is highly dependent on the settings of the mass spectrometer's ion source.[5][6] A systematic approach to optimizing these parameters is recommended. Key parameters to investigate include:
-
Ion Source Gas Temperature
-
Ionization Voltage
-
Source Gas Pressures (GS1 and GS2)
-
Curtain Gas (CUR)
-
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with the chosen ionization technique. For ESI, a mobile phase containing a small amount of volatile acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode can improve ionization.
-
Check for Compound Stability: Although indazoles are generally stable, assess whether your sample preparation or storage conditions could be leading to degradation.
Experimental Protocol: Ion Source Parameter Optimization
A common approach for optimizing ion source parameters is to use a flow injection analysis (FIA) setup.
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent mixture representative of your chromatographic conditions.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Vary one source parameter at a time (e.g., temperature, voltage, gas flow) while keeping others constant and monitor the signal intensity of the target m/z.
-
Plot the signal intensity against the parameter value to determine the optimal setting for each.
-
Finally, perform a fine-tuning of the optimized parameters in combination.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Question: My quantitative results are inconsistent when using this compound as an internal standard. What could be the problem?
Answer: Inaccurate and irreproducible quantification often points to issues with the internal standard, such as chromatographic separation from the analyte or differential matrix effects.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Data Summary Tables
Table 1: Typical Starting Parameters for Mass Spectrometry
| Parameter | ESI | APCI |
| Polarity | Positive | Positive |
| Capillary Voltage (kV) | 3.0 - 4.5 | 2.0 - 3.5 |
| Nebulizer Gas (psi) | 30 - 50 | 40 - 60 |
| Drying Gas Flow (L/min) | 8 - 12 | 5 - 10 |
| Drying Gas Temp (°C) | 300 - 350 | 350 - 450 |
| Fragmentor Voltage (V) | 100 - 150 | 80 - 120 |
| Collision Energy (V) | Compound Dependent | Compound Dependent |
Note: These are general starting points and should be optimized for your specific instrument and application.
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No molecular ion observed | In-source fragmentation | Decrease fragmentor/cone voltage. Use a "softer" ionization technique if possible.[3] |
| Poor ionization efficiency | Optimize ion source parameters and mobile phase composition.[5][6] | |
| Isotopic pattern for bromine not 1:1 | Co-eluting interference | Improve chromatographic separation. Check for adduct formation. |
| Internal standard signal varies | Differential matrix effects | Improve sample cleanup or dilute the sample.[1][2] |
| Deuterium back-exchange | Ensure sample and solvent pH are not excessively high or low. | |
| Analyte and internal standard do not co-elute | Deuterium isotope effect on chromatography | Use a lower resolution column or adjust the gradient to merge the peaks.[1] |
Logical Relationship Diagram
Caption: Relationship between components for successful analysis.
References
stability issues with 5-Bromo-2-methyl-2H-indazole-d3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-2H-indazole-d3. The information provided addresses potential stability issues in solution and offers guidance on experimental protocols and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a stock solution of this compound?
For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are recommended.
-
Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Atmosphere: For maximum stability, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Q2: I see unexpected peaks in the chromatogram of my this compound solution. What could be the cause?
The appearance of unexpected peaks in your chromatogram may indicate degradation of the compound. Potential causes include:
-
Solvent-Induced Degradation: The compound may be unstable in the chosen solvent. It is advisable to prepare fresh solutions for immediate use. If storage is necessary, conduct a stability study in your specific solvent at the intended storage temperature.
-
Hydrolysis: If using protic solvents or aqueous solutions, the compound may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Exposure to air can lead to oxidative degradation. Ensure containers are tightly sealed and consider using an inert atmosphere.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation. Always protect solutions from light.
Q3: My solid this compound or its solution has changed color. What should I do?
A change in color is a visual indicator of potential degradation, likely due to oxidation or other chemical transformations. It is recommended to discard the discolored material. To prevent this in the future, ensure solid compounds are stored in tightly sealed containers, and for solutions, prepare them fresh and protect them from light and air.
Q4: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related indazole derivatives, potential degradation pathways could include:
-
Hydrolysis: Cleavage of the indazole ring system under strong acidic or basic conditions.
-
Oxidation: Formation of N-oxides or other oxidation products on the indazole ring.
-
Photodegradation: Bromo-aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond.
-
Debromination: Potential loss of the bromine atom under certain reductive conditions.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results
Symptom: Variability in peak area or retention time in chromatographic analysis.
| Potential Cause | Troubleshooting Step |
| Solution Instability | Prepare fresh solutions of this compound before each analytical run. |
| If using an autosampler, ensure the vial compartment is temperature-controlled (e.g., 4°C). | |
| Adsorption to Surfaces | Use silanized glassware or vials to minimize adsorption of the compound. |
| Inappropriate Solvent | Switch to a more inert solvent like acetonitrile or DMSO for stock solutions. |
Issue 2: Loss of Compound Concentration Over Time
Symptom: The concentration of the this compound solution decreases upon storage.
| Potential Cause | Troubleshooting Step |
| Degradation | Follow the recommended storage conditions (low temperature, protection from light, inert atmosphere). |
| Perform a stability study by analyzing aliquots of the solution at different time points to determine the rate of degradation. | |
| Evaporation | Ensure vials are tightly sealed with high-quality caps and septa. |
| Adsorption | Use low-adsorption vials and plates. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.
-
Thermal Degradation: Incubate a solution of the compound in acetonitrile at 80°C. Analyze samples at specified time points.
-
Photolytic Degradation: Expose a solution of the compound to a light source in a photostability chamber. Keep a control sample wrapped in aluminum foil under the same temperature conditions. Analyze both exposed and control samples at specified time points.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from all degradation products.
Stability-Indicating HPLC-UV/MS Method
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of this compound.
-
MS Detector: Use electrospray ionization (ESI) in positive ion mode to identify the parent compound and any degradation products by their mass-to-charge ratio.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Decision-making flowchart for troubleshooting inconsistent analytical results.
preventing isotopic exchange of 5-Bromo-2-methyl-2H-indazole-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of 5-Bromo-2-methyl-2H-indazole-d3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, in this context, refers to the unintended replacement of the deuterium (d or ²H) atoms on the N-methyl-d3 group of this compound with hydrogen (protium or ¹H) atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This process, also known as H/D back-exchange, is a significant concern because it compromises the isotopic purity of the compound. For applications that rely on the specific mass of the deuterated molecule, such as in mass spectrometry-based quantitative analysis where it is used as an internal standard, isotopic exchange can lead to inaccurate and unreliable results.
Q2: How stable is the deuterium label on the N-methyl-d3 group of this compound?
A: The deuterium atoms on a methyl group (a C-D bond) are generally considered to be stable and not readily exchangeable under standard, neutral analytical conditions. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which contributes to its stability. However, the presence of the indazole ring, an aromatic heterocyclic system, and the bromo-substituent can influence the electronic environment of the N-methyl group. While the risk of exchange under optimal conditions is low, exposure to certain factors can promote this unwanted reaction.
Q3: What are the primary factors that can induce isotopic exchange in this compound?
A: The primary factors that can facilitate isotopic exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are major sources of hydrogen that can replace the deuterium atoms.
-
Acidic or Basic Conditions: The exchange process can be catalyzed by the presence of acids or bases. The nitrogen atoms in the indazole ring can be protonated under acidic conditions or a nearby proton abstracted under basic conditions, which can create chemical pathways that facilitate exchange on the N-methyl group.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, increasing the rate of exchange.
-
Presence of Catalysts: Certain metal catalysts can also promote H/D exchange.
Q4: How can I detect if isotopic exchange has occurred?
A: The most common and effective methods for detecting and quantifying isotopic exchange are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool to determine the isotopic distribution of your compound.[1][2] A loss of deuterium will be observed as a shift in the mass spectrum, with the appearance of peaks corresponding to the d2, d1, and d0 (non-deuterated) versions of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of a proton signal for the N-methyl group, which should be absent in the pure deuterated compound. Conversely, ²H NMR would show a decrease in the deuterium signal intensity at the corresponding chemical shift.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of lower mass isotopologues (d2, d1, d0) in Mass Spectrometry analysis. | Isotopic exchange with protic solvents. | Use anhydrous, aprotic solvents (e.g., acetonitrile, DMSO, THF) for all sample preparations and analyses. Ensure all glassware is thoroughly dried before use. |
| Exposure to acidic or basic conditions. | Maintain a neutral pH for all solutions. If a buffer is required, use a non-protic buffer system if possible. Avoid strong acids and bases in your experimental workflow. | |
| Elevated temperatures during sample preparation or storage. | Perform all sample manipulations at room temperature or below. Store stock solutions and samples at recommended low temperatures (e.g., 4°C or -20°C) in tightly sealed containers. | |
| A new peak appears in the ¹H NMR spectrum in the N-methyl region. | Isotopic exchange has occurred, leading to the formation of the N-CH₃ isotopologue. | Review your experimental protocol to identify potential sources of protons. Re-prepare the sample using fresh, anhydrous aprotic solvents under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent quantitative results when using the compound as an internal standard. | Isotopic instability of the standard under assay conditions. | Perform a stability assessment of the deuterated standard in the analytical matrix under the conditions of the assay (see Experimental Protocol 2). This will help determine the rate of exchange and if the standard is suitable for the method. |
Experimental Protocols
Protocol 1: Quality Control - Assessing Isotopic Purity by LC-HRMS
Objective: To determine the initial isotopic purity of this compound and to check for any exchange after sample preparation.
Methodology:
-
Stock Solution Preparation:
-
Under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen), accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with anhydrous acetonitrile to a final concentration of 1 µg/mL.
-
-
LC-HRMS Analysis:
-
Inject the working solution onto a suitable LC-HRMS system.
-
Acquire the data in full scan mode with high resolution (>10,000).
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the d3, d2, d1, and d0 isotopologues.
-
Determine the integrated peak areas for each isotopologue.
-
Calculate the isotopic purity as: % Isotopic Purity (d3) = [Area(d3) / (Area(d3) + Area(d2) + Area(d1) + Area(d0))] * 100
-
Protocol 2: Forced Degradation and Isotopic Stability Study
Objective: To assess the stability of the deuterium label on this compound under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the compound in anhydrous acetonitrile.
-
For each condition below, add 100 µL of this solution to 900 µL of the stress solution in a sealed vial.
-
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M Hydrochloric acid in a 50:50 acetonitrile/water mixture.
-
Basic Hydrolysis: 0.1 M Sodium hydroxide in a 50:50 acetonitrile/water mixture.
-
Oxidative Stress: 3% Hydrogen peroxide in a 50:50 acetonitrile/water mixture.
-
Thermal Stress: A solution of the compound in anhydrous acetonitrile.
-
-
Incubation:
-
Incubate the vials at 60°C.
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Quenching and Analysis:
-
For the acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of 1 µg/mL with the initial LC mobile phase composition.
-
Analyze the samples by LC-HRMS as described in Protocol 1.
-
-
Data Interpretation:
-
Monitor the decrease in the peak area of the d3 isotopologue and the increase in the peak areas of the lower mass isotopologues over time for each stress condition.
-
Identify any degradation products formed.
-
Visualizations
Diagram 1: Workflow for Isotopic Purity Assessment
Diagram 2: Forced Degradation Study Logic
References
dealing with ion suppression for 5-Bromo-2-methyl-2H-indazole-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of 5-Bromo-2-methyl-2H-indazole-d3, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of 5-Bromo-2-methyl-2H-indazole.[1] Its primary application is as a stable isotope-labeled (SIL) internal standard in quantitative analysis, particularly in studies utilizing mass spectrometry.[1] SIL internal standards are considered the gold standard for compensating for matrix effects, including ion suppression, during analysis.[2][3][4]
Q2: What is ion suppression and how can it affect my results?
Ion suppression is a type of matrix effect that can occur in LC-MS analysis.[5] It happens when molecules co-eluting with your analyte of interest interfere with the ionization process in the mass spectrometer's ion source.[3][6] This interference reduces the ionization efficiency of your analyte, leading to a decreased signal intensity.[7] Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[7]
Q3: I am using this compound as an internal standard, but I am still observing variability in my results. Why might this be happening?
While this compound is designed to compensate for ion suppression, issues can still arise. A primary reason is a potential chromatographic shift between the deuterated internal standard and the non-labeled analyte.[2][8] Even a slight difference in retention times can mean that the analyte and the internal standard are not exposed to the exact same interfering matrix components as they elute from the LC column.[2] This can lead to differential ion suppression and, therefore, inaccurate quantification.[8]
Q4: How can I confirm if ion suppression is occurring in my assay?
A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of the analyte and internal standard into the MS detector while injecting a blank matrix sample that has gone through the sample preparation process. A dip in the baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Ion Suppression
If you suspect ion suppression is affecting your analysis with this compound, consider the following troubleshooting strategies, ranging from sample preparation to mass spectrometer settings.
Experimental Protocols
Protocol 1: Optimizing Sample Preparation
Inadequate sample cleanup is a common cause of ion suppression.[9] The goal is to remove as many matrix interferences as possible before injecting the sample into the LC-MS system.
-
Methodology:
-
Protein Precipitation (PPT): While a simple and common technique, PPT may not provide the cleanest extracts. If you are currently using PPT and experiencing issues, consider a more rigorous cleanup method.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning the analyte into a solvent that is immiscible with the sample matrix. Experiment with different organic solvents to optimize the extraction of your analyte and minimize the co-extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components.[5] Select an SPE sorbent that strongly retains your analyte while allowing interfering compounds to be washed away. Method development will be necessary to optimize the wash and elution steps.
-
Protocol 2: Enhancing Chromatographic Separation
Improving the separation between your analyte and matrix interferences is a crucial step in mitigating ion suppression.[5]
-
Methodology:
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and any co-eluting peaks. A shallower gradient around the elution time of your analyte can improve separation.
-
Column Chemistry: Experiment with different column stationary phases. A column with a different selectivity (e.g., switching from a C18 to a phenyl-hexyl column) may resolve your analyte from the interfering compounds.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve chromatographic resolution and reduce the magnitude of ion suppression.[6]
-
Protocol 3: Adjusting Mass Spectrometer and Ion Source Parameters
Optimization of the ion source can help to minimize the impact of ion suppression.
-
Methodology:
-
Ionization Source: If you are using electrospray ionization (ESI) and experiencing significant ion suppression, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is amenable to this ionization technique. APCI is often less susceptible to ion suppression than ESI.[6]
-
Source Parameter Tuning: Methodically adjust ion source parameters such as gas flows, desolvation temperature, and capillary voltage to find the optimal conditions that maximize the signal for your analyte while minimizing the influence of matrix components.[9]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion suppression when using this compound.
Caption: A workflow for troubleshooting ion suppression.
Data Summary
When evaluating different methods to mitigate ion suppression, it is helpful to quantify the extent of the matrix effect. The following table provides a template for comparing the effectiveness of different strategies.
| Parameter | Method A (e.g., Protein Precipitation) | Method B (e.g., SPE) | Method C (e.g., Modified LC Gradient) |
| Analyte Peak Area (in solvent) | 500,000 | 500,000 | 500,000 |
| Analyte Peak Area (in matrix) | 250,000 | 450,000 | 400,000 |
| % Ion Suppression | 50% | 10% | 20% |
| Internal Standard Peak Area (in solvent) | 520,000 | 520,000 | 520,000 |
| Internal Standard Peak Area (in matrix) | 270,000 | 470,000 | 420,000 |
| % Ion Suppression | 48% | 9.6% | 19.2% |
| Analyte/IS Ratio Consistency | Variable | Consistent | Moderately Consistent |
Note: The values in this table are for illustrative purposes only.
By systematically applying these troubleshooting steps and carefully evaluating the outcomes, researchers can effectively mitigate ion suppression and ensure the generation of accurate and reliable quantitative data when using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Enhancing Sensitivity for 5-Bromo-2-methyl-2H-indazole-d3 Detection
Welcome to the technical support center for the analysis of 5-Bromo-2-methyl-2H-indazole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance detection sensitivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive analytical technique for the detection of this compound?
A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for achieving high sensitivity and selectivity in the quantification of this compound, particularly in complex biological matrices. This method allows for the specific detection of the analyte and its deuterated internal standard, minimizing interferences.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?
A2: The choice between ESI and APCI is dependent on the polarity and thermal stability of the analyte. For indazole derivatives, which are moderately polar, ESI is generally the preferred method.[1] It is advisable to test both positive and negative ion modes during method development to determine which provides a better signal for your specific compound and matrix.
Q3: How can I minimize the isotopic back-exchange of deuterium atoms in this compound?
A3: The deuterium atoms on the methyl group of this compound are generally stable. However, to minimize any potential for back-exchange, it is recommended to control the pH of your samples and mobile phases. Conducting experiments at a low pH and temperature can help to reduce the rate of hydrogen-deuterium exchange. Also, avoid prolonged storage in protic solvents like water or methanol where possible.
Q4: What are the common challenges when quantifying deuterated compounds like this compound?
A4: Common challenges include potential chromatographic shifts between the deuterated and non-deuterated analog, differential matrix effects, and the possibility of metabolic switching if the deuteration site is a primary location for metabolism. Careful method development and validation are crucial to address these potential issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
The signal-to-noise ratio for the analyte is low.
-
Difficulty in achieving the desired lower limit of quantification (LLOQ).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | Optimize ion source parameters such as capillary voltage, gas flow, and temperature.[2] Perform a full scan and product ion scan to identify the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM). |
| Inefficient Chromatographic Separation | Ensure the use of a high-efficiency column, such as a sub-2 µm particle size C18 column. Optimize the mobile phase gradient to ensure a sharp peak shape. A slower flow rate can sometimes improve ionization efficiency.[3] |
| Sample Preparation and Matrix Effects | Matrix components can suppress the ionization of the target analyte.[4][5] Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization efficiency. For amine-containing compounds like indazoles, a mobile phase with a low pH (e.g., using 0.1% formic acid) is often beneficial for positive ion mode ESI. |
Issue 2: High Background Noise
Symptoms:
-
Elevated baseline in the chromatogram.
-
Poor signal-to-noise ratio despite a reasonable analyte signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with an appropriate cleaning solution. Check for contaminants in the mobile phase solvents, additives, and sample vials. |
| Matrix Interferences | Improve sample preparation to remove more matrix components. Adjust the chromatographic gradient to separate the analyte from co-eluting interferences. |
| Electronic Noise | Ensure proper grounding of the instrument and check for any sources of electronic interference in the laboratory. |
Issue 3: Poor Peak Shape
Symptoms:
-
Peak fronting or tailing.
-
Broad or split peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | Replace the analytical column and guard column. Ensure the mobile phase pH is within the stable range for the column. |
| Inappropriate Sample Solvent | The sample solvent should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions | Interactions between the analyte and active sites on the column or in the flow path can cause peak tailing. The addition of a small amount of a competing base to the mobile phase can sometimes help. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a starting point and should be optimized for your specific matrix.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with internal standard, diluted with a weak buffer).
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters
These are suggested starting parameters and will require optimization.
Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Bromo-2-methyl-2H-indazole | 211.0/213.0 | To be determined | To be determined |
| This compound | 214.0/216.0 | To be determined | To be determined |
Note: The m/z values reflect the bromine isotope pattern. Product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low sensitivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: 5-Bromo-2-methyl-2H-indazole-d3 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Bromo-2-methyl-2H-indazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can present several potential impurities, largely dependent on the specific synthetic route employed. The most common contaminants include:
-
Regioisomers: The N1-methylated isomer (5-Bromo-1-methyl-1H-indazole-d3) is a very common impurity. N-alkylation of 5-bromoindazole can produce a mixture of N1 and N2 isomers, which are often difficult to separate due to their similar polarities.[1]
-
Unreacted Starting Materials: Residual 5-bromo-1H-indazole and the deuterated methylating agent (e.g., iodomethane-d3) may remain in the crude product.
-
Poly-halogenated Byproducts: Depending on the reaction conditions, byproducts such as di-brominated indazoles can be formed.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as any catalysts or bases, can be present in the final product if not adequately removed.
Q2: My crude product is a dark, oily residue. How can I purify it?
A2: An oily or dark-colored crude product often indicates the presence of significant impurities. A preliminary cleanup before chromatography or recrystallization is advisable. Trituration is an effective technique. This involves stirring the crude oil with a minimal amount of a cold, non-polar solvent, such as hexane or a mixture of hexane and ethyl acetate. This process can often induce the precipitation of the desired product, while more soluble impurities remain in the solvent.[1]
Q3: I am having difficulty separating the N1 and N2 isomers of 5-Bromo-methyl-2H-indazole-d3. What can I do?
A3: The separation of N1 and N2 isomers of substituted indazoles is a known challenge. The following techniques can be employed:
-
Column Chromatography: This is often the most effective method. Using a silica gel column with a carefully selected eluent system is crucial. A shallow gradient elution, for instance with a hexane/ethyl acetate mixture, can improve separation. Close monitoring of the fractions using Thin Layer Chromatography (TLC) is essential to identify and isolate the desired isomer.[1]
-
Fractional Recrystallization: If there is a sufficient difference in the solubility of the isomers in a specific solvent, fractional recrystallization can be an effective purification method.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase the reaction time or temperature. Consider using a stronger base or a more reactive deuterated methylating agent. |
| Suboptimal reaction conditions. | Optimize the solvent, temperature, and stoichiometry of the reactants. | |
| Loss of product during work-up. | Ensure proper pH adjustment during aqueous extraction. Minimize the number of transfer steps. | |
| Presence of N1 Isomer | Non-selective methylation. | Modify the reaction conditions. The choice of base and solvent can influence the N1/N2 selectivity. |
| Ineffective purification. | Optimize the column chromatography conditions (e.g., use a longer column, a shallower gradient, or a different solvent system).[1] | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase the amount of the deuterated methylating agent and/or the reaction time.[1] |
| Similar polarity of product and starting material. | Employ careful column chromatography with a shallow elution gradient.[1] | |
| Presence of Di-brominated Byproducts | Over-bromination during synthesis of the starting material. | Use a milder brominating agent or control the stoichiometry of bromine carefully. |
| Ineffective purification. | These byproducts can often be separated by column chromatography. |
Experimental Protocols
Synthesis of this compound (Adapted)
-
Dissolution: Dissolve 5-bromo-1H-indazole in a suitable aprotic solvent such as DMF or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a suitable base (e.g., sodium hydride or potassium carbonate) to the solution and stir for a predetermined time at room temperature to deprotonate the indazole.
-
Methylation: Add a deuterated methylating agent, such as iodomethane-d3 (CD3I), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired N2-methylated product from the N1-isomer and other impurities.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps and decision points in the synthesis and purification of this compound.
References
Technical Support Center: Purification of 5-Bromo-2-methyl-2H-indazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-methyl-2H-indazole-d3. The following sections offer solutions to common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound has a low purity after synthesis. What are the likely impurities and how can I remove them?
A1: Low purity is often due to side products from the synthesis or residual starting materials and reagents. Common impurities can include:
-
Isomeric Byproducts: The N-methylation of indazoles can sometimes yield a mixture of N1 and N2 isomers.[1][2][3] The separation of these isomers can be challenging due to their similar polarities.[4]
-
Di-brominated Species: Over-bromination during the synthesis can lead to di-brominated indazole impurities.[5][6]
-
Residual N-Bromosuccinimide (NBS) and Succinimide: If NBS is used for bromination, residual amounts of it and its byproduct, succinimide, may be present. These are often soluble in water, and an aqueous workup can help in their removal.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting indazole or methylating agents.
Troubleshooting Steps:
-
Aqueous Workup: Wash the crude product with water or a brine solution to remove water-soluble impurities like residual NBS and succinimide. A wash with a mild reducing agent solution (e.g., sodium bisulfite) can also be effective.[4]
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[7] A solvent screen is recommended to find an optimal solvent or solvent system.
-
Column Chromatography: For separating isomers with similar polarities, silica gel column chromatography is often necessary.[4][5] A gradient elution with a solvent system like hexanes/ethyl acetate may be required for effective separation.[4]
Q2: I am struggling to find a suitable recrystallization solvent for this compound. What is the best approach?
A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4]
Solvent Selection Strategy:
-
Screening: Test the solubility of a small amount of your crude product in various solvents of different polarities at room temperature and upon heating. Common solvents to screen for bromo-aromatic compounds include ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof.[4][7]
-
Solvent Pairs: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[8] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[8]
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.
Solutions:
-
Use a lower-boiling point solvent.
-
Add more solvent to the hot solution to reduce the concentration before allowing it to cool.
-
Cool the solution very slowly to encourage crystal nucleation over oiling.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[8]
-
Add a seed crystal of the pure compound to the cooled solution to initiate crystallization.[8]
Q4: No crystals are forming even after cooling the recrystallization solution. What steps can I take?
A4: A lack of crystal formation usually indicates that the solution is not supersaturated.
Troubleshooting Crystallization:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[8]
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it to concentrate the solution and then try cooling it again.[8]
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath or refrigerator.[8]
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline and may need to be optimized for your specific case.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath for at least 30 minutes.[7][8]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
TLC Analysis: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3.[4] A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate.[4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Run the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity | Isomeric impurities, di-brominated byproducts, residual reagents | Column chromatography, Recrystallization, Aqueous workup |
| Oiling Out | Solution too concentrated, Inappropriate solvent | Add more solvent, Use a lower-boiling solvent, Slow cooling |
| No Crystal Formation | Solution not supersaturated, Too much solvent used | Induce crystallization (scratching/seeding), Reduce solvent volume |
| Colored Impurities | Presence of colored byproducts | Treat with activated charcoal during recrystallization |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
resolving co-elution problems with 5-Bromo-2-methyl-2H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with 5-Bromo-2-methyl-2H-indazole in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most likely compounds to co-elute with 5-Bromo-2-methyl-2H-indazole?
A1: The most probable co-eluting species are its constitutional isomers, particularly 5-Bromo-1-methyl-1H-indazole. During the synthesis of methylated indazoles, a mixture of N1 and N2 alkylated isomers is often formed, and their similar physicochemical properties make them challenging to separate. Other potential co-eluents include unreacted starting materials, byproducts from the synthetic route, and degradation products.
Q2: How can I confirm if a peak impurity is a co-eluting isomer?
A2: High-resolution mass spectrometry (HRMS) can confirm if the impurity has the same molecular formula as 5-Bromo-2-methyl-2H-indazole. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to definitively distinguish between the 1-methyl and 2-methyl isomers by identifying characteristic shifts in the proton and carbon signals of the indazole ring.
Q3: What initial steps should I take to troubleshoot co-elution?
A3: Start by assessing your current chromatographic method. Poor peak shape, such as fronting, tailing, or shoulders, can indicate a co-elution issue. The first step in troubleshooting is to systematically adjust the mobile phase composition to alter the selectivity of the separation.
Troubleshooting Guides
Issue 1: Poor resolution between 5-Bromo-2-methyl-2H-indazole and a suspected isomeric impurity.
This is a common challenge due to the very similar polarities and structures of constitutional isomers.
Troubleshooting Workflow:
Caption: Decision tree for resolving isomeric co-elution.
Detailed Steps:
-
Modify Mobile Phase Selectivity:
-
Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to different solvent-analyte interactions (π-π vs. dipole-dipole).
-
Adjust pH: While less effective for non-ionizable isomers, adjusting the mobile phase pH can help separate other potential ionizable impurities.
-
-
Evaluate a Different Stationary Phase:
-
If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step. Columns with different stationary phases offer alternative separation mechanisms. For aromatic compounds like indazoles, a phenyl-hexyl or a cyano column can provide different selectivity compared to a standard C18 column.
-
-
Optimize Column Temperature:
-
Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, sometimes leading to improved resolution.
-
-
Gradient Optimization:
-
If using a gradient method, adjusting the gradient slope and time can improve the separation of closely eluting peaks. A shallower gradient provides more time for the components to interact with the stationary phase and can enhance resolution.
-
Issue 2: An unknown peak is co-eluting with the main peak after forced degradation studies.
Forced degradation studies are performed to identify potential degradation products that might appear during long-term stability studies.
Workflow for Identifying and Resolving Degradation Product Co-elution:
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of 5-Bromo-2-methyl-2H-indazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method validation. This guide provides a comparative overview of the validation of a bioanalytical method utilizing the deuterated internal standard, 5-Bromo-2-methyl-2H-indazole-d3. While direct experimental data for this specific compound is not extensively published, this guide will leverage data from a structurally analogous compound, Niraparib, to illustrate the validation process and performance expectations. Niraparib, an anticancer drug, also features an indazole core, making its deuterated and non-deuterated internal standard performance data a relevant and valuable proxy for this guide.
This comparison will focus on the performance of a deuterated internal standard versus a non-isotopically labeled structural analog, Olaparib, in the bioanalysis of Niraparib in plasma. The principles and data presented offer a framework for researchers to understand the critical parameters of bioanalytical method validation and the impact of internal standard selection on data quality.
Performance Comparison of Internal Standards
The choice of an internal standard significantly influences the accuracy, precision, and robustness of a bioanalytical method. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. This is due to their physicochemical properties being nearly identical to the analyte, which allows them to effectively compensate for variability in sample preparation, matrix effects, and instrument response.
In the following tables, we compare the performance of a deuterated internal standard (Niraparib-d4) with a non-deuterated, structurally similar internal standard (Olaparib) for the quantification of Niraparib. This data is compiled from published bioanalytical methods and serves as a benchmark for what can be expected during method validation.[1][2]
Table 1: Linearity and Range of Quantification
| Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) |
| Niraparib | Niraparib-d4 | Human Plasma | 10.0 – 10000.0 pg/mL | ≥ 0.9997[2] |
| Niraparib | Olaparib | Rat Plasma | 4.38 - 1121.35 ng/mL | Not explicitly stated, but method was validated |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | QC Level | Within-run Precision (%CV) | Within-run Accuracy (%) | Between-run Precision (%CV) | Between-run Accuracy (%) |
| Niraparib | Niraparib-d4 | Low (30.0 pg/mL) | 1.6 | 103.4 | 2.1 | 100.4 |
| Mid (3500.0 pg/mL) | 2.8 | 96.3 | 3.4 | 98.0 | ||
| High (8000.0 pg/mL) | 2.1 | 97.5 | 2.9 | 99.1 | ||
| Niraparib | Olaparib | Low (12.52 ng/mL) | < 11.2 | 94.2 - 105.8 | < 11.2 | 98.9 - 102.0 |
| Mid (400.48 ng/mL) | < 11.2 | 94.2 - 105.8 | < 11.2 | 98.9 - 102.0 | ||
| High (800.96 ng/mL) | < 11.2 | 94.2 - 105.8 | < 11.2 | 98.9 - 102.0 |
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | QC Level | Mean Recovery (%) | Matrix Effect (%CV of IS-normalized MF) |
| Niraparib | Niraparib-d4 | Low, Mid, High | 96.0 ± 2.8 | 1.30[2] |
| Niraparib | Olaparib | Low, Mid, High | > 83 | Not explicitly stated |
Experimental Protocols
Detailed and well-documented experimental protocols are crucial for the reproducibility and validation of bioanalytical methods. Below are representative methodologies for the analysis of a target analyte using a deuterated internal standard and a structural analog internal standard, based on the methods for Niraparib.
Method 1: Analyte Quantification using a Deuterated Internal Standard (e.g., Niraparib with Niraparib-d4)[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (Niraparib-d4, 30.0 ng/mL).
-
Add 100 µL of 10mM potassium dihydrogen phosphate (KH2PO4) solution.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 20°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm.
-
Mobile Phase: 5 mM ammonium acetate: methanol (30:70 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Niraparib: 321.5 → 195.4
-
Niraparib-d4: 325.5 → 199.4 (hypothetical, based on a +4 Da shift)
-
Method 2: Analyte Quantification using a Structural Analog Internal Standard (e.g., Niraparib with Olaparib)[1]
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard solution (Olaparib).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: YMC Pack ODS C18, 50 x 4.6 mm, 3 µm.
-
Mobile Phase: Gradient of Methanol and 2 mM Ammonium Acetate.
-
Flow Rate: 1 mL/min with a 1:1 split.
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI, Positive.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Niraparib: 321.3 → 304.09
-
Olaparib: 435.25 → 280.98
-
Visualizing the Workflow and Key Relationships
To further clarify the processes and concepts discussed, the following diagrams illustrate a typical bioanalytical validation workflow and the logical relationships influencing the choice of an internal standard.
Conclusion
The validation of a bioanalytical method is a critical process in drug development, ensuring the integrity of pharmacokinetic and toxicokinetic data. The choice of internal standard is paramount to the success of this validation. As illustrated through the comparative data for Niraparib, a deuterated internal standard, analogous to this compound, generally provides superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to a non-deuterated structural analog.
While a structural analog can be employed, it carries a higher inherent risk of variability in extraction recovery and ionization efficiency, which can impact the overall robustness of the method. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is the industry standard and the preferred choice for achieving the highest quality data. Researchers are encouraged to use the data and methodologies presented in this guide as a framework for developing and validating their own robust bioanalytical assays.
References
A Comparative Guide to Internal Standards for Synthetic Cannabinoid Quantification: The Role of 5-Bromo-2-methyl-2H-indazole-d3
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of forensic toxicology and drug development, the accurate quantification of synthetic cannabinoids is paramount. The ever-increasing structural diversity of these potent psychoactive substances necessitates robust and reliable analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, and the judicious selection of an internal standard is critical to the validity of the results. This guide provides a comprehensive comparison of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated internal standard, with other common internal standards used in the analysis of synthetic cannabinoids.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Internal standards are essential in quantitative LC-MS/MS to correct for variations that can occur during sample preparation, chromatography, and ionization. By adding a known amount of an internal standard to every sample, standard, and quality control, analysts can normalize the response of the target analyte, thereby improving the accuracy and precision of the measurements. The two primary types of internal standards employed are stable isotope-labeled (SIL) internal standards and structural analogues.
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis. A SIL internal standard is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound falls into this category. The key advantage of SIL internal standards is their near-identical physicochemical properties to the analyte of interest. This results in similar extraction recovery, chromatographic retention time, and ionization efficiency, allowing for effective compensation for matrix effects.
Structural Analogue Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. While more readily available and often less expensive than SIL internal standards, they may not perfectly mimic the behavior of the analyte during analysis, potentially leading to less accurate quantification, especially in complex biological matrices.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies for this compound against other internal standards for a specific synthetic cannabinoid are not extensively published, the principles of internal standard selection and performance are well-established. The following table summarizes the expected performance characteristics based on the type of internal standard.
| Performance Metric | This compound (SIL) | Structural Analogue (e.g., a different indazole derivative) |
| Compensation for Matrix Effects | Excellent | Moderate to Good |
| Correction for Extraction Variability | Excellent | Good |
| Chromatographic Co-elution | Nearly Identical | Similar, but potential for slight shifts |
| Ionization Efficiency Mimicry | Excellent | Similar, but can differ |
| Accuracy and Precision | High | Good, but can be compromised by differential matrix effects |
| Risk of Cross-Interference | Low (due to mass difference) | Potential for isobaric interference if not chromatographically resolved |
| Cost and Availability | Higher cost, specialized synthesis | Lower cost, more readily available |
The primary advantage of using this compound lies in its ability to robustly compensate for the significant matrix effects often encountered in biological samples such as blood, urine, and oral fluid.[1] Synthetic cannabinoids and their metabolites are often present at low concentrations, making the assay susceptible to interferences from endogenous components of the matrix. A deuterated standard like this compound will experience the same ion suppression or enhancement as the target analyte, leading to a more accurate and reliable quantification.[2]
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of synthetic cannabinoids with an indazole core structure using this compound as an internal standard. This protocol is a composite based on established methodologies for synthetic cannabinoid analysis.[3][4][5]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: Take a 1 mL aliquot of the biological sample (e.g., urine, whole blood).
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and quality control.
-
Hydrolysis (for urine samples): For the analysis of glucuronidated metabolites, perform enzymatic hydrolysis using β-glucuronidase.
-
Protein Precipitation (for blood samples): Add an organic solvent like acetonitrile to precipitate proteins. Centrifuge to separate the supernatant.
-
Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes and the internal standard with a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typical for these compounds.
Illustrative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte (e.g., 5F-MDMB-PINACA) | [M+H]⁺ | Specific fragment ions |
| This compound | [M+H]⁺ | Specific fragment ions |
The specific MRM transitions would need to be optimized for the target analyte and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed.
Figure 1. Comparison of Internal Standard Types and Performance.
Figure 2. General analytical workflow for synthetic cannabinoid quantification.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a robust and reliable quantitative LC-MS/MS method. For the analysis of synthetic cannabinoids, particularly those with an indazole core, a stable isotope-labeled internal standard such as this compound offers superior performance compared to structural analogues. Its ability to closely mimic the behavior of the target analyte throughout the analytical process ensures more effective compensation for matrix effects and other sources of variability, ultimately leading to higher accuracy and precision in the reported results. While the initial investment in a deuterated standard may be higher, the enhanced data quality and method robustness justify its use in the demanding fields of forensic toxicology and drug development.
References
Assessing the Isotopic Purity of 5-Bromo-2-methyl-2H-indazole-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated analog of a key building block in pharmaceutical research. Accurate determination of isotopic enrichment is critical for its application as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies. This document outlines the standard analytical methodologies, presents a comparative analysis, and provides detailed experimental protocols.
Introduction to Isotopic Purity Assessment
The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions. For this compound, the target is the incorporation of three deuterium atoms on the N-methyl group. The primary analytical techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Each method offers distinct advantages and provides complementary information regarding the isotopic distribution and structural integrity of the compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isotopic purity assessment depends on the specific requirements of the study, including the desired level of detail, sample availability, and instrumentation access. Below is a comparative summary of the most common methods.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures the resonance of hydrogen nuclei to determine the degree of deuteration by observing the reduction or absence of signals at specific positions. | Measures the resonance of carbon-13 nuclei. The coupling patterns (or lack thereof) with deuterium can confirm the location of deuteration. | Measures the mass-to-charge ratio of ions to differentiate and quantify isotopologues (molecules with different numbers of deuterium atoms). |
| Information Provided | - Isotopic enrichment at specific sites- Position of residual protons | - Confirmation of deuteration site- Structural integrity | - Isotopic distribution (d₀, d₁, d₂, d₃, etc.)- Overall isotopic enrichment |
| Sample Requirement | Milligram quantities | Milligram quantities | Microgram to nanogram quantities |
| Data Interpretation | Relatively straightforward, based on signal integration. | Can be complex due to lower natural abundance and longer relaxation times. | Requires deconvolution of isotopic clusters and correction for natural isotope abundance. |
| Instrumentation | Widely available | Widely available | Requires specialized high-resolution mass spectrometers. |
| Cost | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: Isotopic Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the percentage of deuterium incorporation at the N-methyl position.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals interfering with the analyte's signals.
-
Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the accurate integration of small residual proton signals.
Data Analysis:
-
Integrate the residual proton signal corresponding to the N-methyl group (expected around δ 4.1 ppm).
-
Integrate a well-resolved signal from the aromatic region of the indazole ring.
-
The isotopic purity is calculated by comparing the integration of the residual N-CH₃ signal to the integration of a signal from the non-deuterated part of the molecule. The formula is: Isotopic Purity (%) = [1 - (Integral of residual N-CH₃ / Normalized integral of aromatic proton)] x 100
Protocol 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the distribution of isotopologues and the overall isotopic enrichment.
Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
LC-HRMS Analysis:
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Resolution: >10,000 (FWHM).
-
Acquire data in full scan mode.
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to 5-Bromo-2-methyl-2H-indazole.
-
Identify the monoisotopic peaks for the unlabeled compound (d₀) and the deuterated isotopologues (d₁, d₂, d₃). The presence of bromine will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) for each isotopologue, which must be accounted for.
-
Calculate the relative abundance of each isotopologue after correcting for the natural abundance of ¹³C and other isotopes.
-
The isotopic enrichment is the percentage of the d₃ isotopologue relative to the sum of all isotopologues.
Visualization of the Isotopic Purity Assessment Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
Caption: Workflow for the isotopic purity assessment of this compound.
Conclusion
The accurate assessment of isotopic purity is paramount for the reliable use of this compound in research and development. A combination of ¹H NMR spectroscopy and High-Resolution Mass Spectrometry provides a comprehensive characterization of the isotopic enrichment and distribution. While ¹H NMR offers a straightforward method to determine the degree of deuteration at the target site, HRMS provides a more detailed picture of the isotopologue distribution. The choice of methodology should be guided by the specific requirements of the application, with the presented protocols serving as a foundation for robust and accurate analysis.
Performance of 5-Bromo-2-methyl-2H-indazole-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for various potential errors. This guide provides a comparative overview of the performance characteristics of 5-Bromo-2-methyl-2H-indazole-d3 as a putative internal standard, drawing comparisons with established deuterated internal standards used for the analysis of structurally similar compounds, such as novel benzodiazepines.
While specific performance data for this compound is not extensively published, its structural features—a brominated and deuterated indazole core—suggest its utility in the quantitative analysis of related new psychoactive substances or pharmaceutical compounds. The principles of using SIL-IS allow for a high degree of confidence in its expected performance. Deuterated standards are known to co-elute with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which leads to highly accurate and precise results.[1][2]
Comparison with Alternative Internal Standards
To contextualize the expected performance of this compound, this section presents validation data from bioanalytical methods using other deuterated internal standards for the analysis of benzodiazepine-related compounds. These alternatives provide a benchmark for the level of accuracy and precision achievable with a well-chosen SIL-IS.
Table 1: Performance Characteristics of Deuterated Internal Standards for Benzodiazepine-Related Analytes
| Internal Standard | Analyte(s) | Matrix | Accuracy (%) | Precision (%RSD) | Key Findings | Reference |
| Midazolam-d4 | Remimazolam and its carboxylic acid metabolite (CNS7054X) | Human Plasma | 96.9 - 110.4 | 2.1 - 6.7 | The method was successfully validated according to FDA guidelines, demonstrating high accuracy and precision for the quantification of remimazolam and its major metabolite. | [3] |
| Diazepam-d5 | N-Desmethyl Rilmazolam | Human Plasma | Within ±15% of nominal values | <15% | A robust and sensitive LC-MS/MS method was developed and validated, proving suitable for regulated bioanalytical studies. | [4] |
| Temazepam-d5 | Clonazepam, Clobazam, N-desmethylclobazam | Serum | 95 - 109 (Recovery) | <9.7 | The method demonstrated excellent recovery and precision for the therapeutic drug monitoring of multiple benzodiazepines. | [5] |
The data presented in Table 1 consistently demonstrates that the use of a deuterated analog as an internal standard results in high accuracy (typically within 15% of the nominal concentration) and excellent precision (relative standard deviation less than 15%). This robust performance is a direct result of the SIL-IS effectively compensating for analytical variability. It is highly probable that a validated method employing this compound for a structurally analogous analyte would yield similar performance metrics.
Experimental Protocols
A typical bioanalytical method utilizing a deuterated internal standard like this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The following is a generalized experimental protocol based on methods for similar analytes.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting : Take a precise volume of the biological matrix (e.g., 100 µL of human plasma).
-
Internal Standard Spiking : Add a small volume of a known concentration of the this compound working solution to all samples, calibration standards, and quality controls.
-
Protein Precipitation : Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) or an acidic solution (e.g., 4% phosphoric acid).
-
Centrifugation : Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Sample Loading : Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elution : Elute the analyte and the internal standard from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation : Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection : Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Specific precursor-to-product ion transitions for both the analyte and this compound must be optimized to ensure selectivity and sensitivity.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of a bioanalytical method validation and the decision-making process for selecting a suitable internal standard.
Caption: General workflow for a bioanalytical method using a deuterated internal standard.
Caption: Decision pathway for selecting an internal standard for a bioanalytical method.
Conclusion
The use of a deuterated internal standard is a critical component of a robust and reliable bioanalytical method. While direct comparative data for this compound is not yet prevalent in the literature, the performance of other deuterated internal standards for similar classes of compounds provides a strong indication of its expected high performance. By co-eluting with the analyte and exhibiting nearly identical chemical and physical properties, it can effectively compensate for variations in sample preparation and instrumental analysis, leading to superior accuracy and precision. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard like this compound is a sound strategy for ensuring the integrity and validity of their bioanalytical data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantification of Remimazolam Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d4 Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. brjac.com.br [brjac.com.br]
A Comparative Guide to 5-Bromo-2-methyl-2H-indazole and its Deuterated Analog in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This guide provides a comparative analysis of 5-Bromo-2-methyl-2H-indazole and its stable isotope-labeled counterpart, 5-Bromo-2-methyl-2H-indazole-d3, in the context of pharmacokinetic studies. While direct comparative experimental data for these specific analogs is not publicly available, this guide will leverage established principles of isotope effects in pharmacokinetics to highlight their distinct roles and applications.
5-Bromo-2-methyl-2H-indazole is an indazole derivative of interest in medicinal chemistry.[1] Its deuterated form, this compound, incorporates deuterium atoms, which are stable, non-radioactive isotopes of hydrogen.[2] This subtle structural modification can have a profound impact on a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, often by cytochrome P450 (CYP450) enzymes. This can lead to a slower rate of metabolism, potentially improving the drug's pharmacokinetic properties.
The Role of Deuteration in Pharmacokinetics
Deuterating a drug candidate at a site of metabolic activity can offer several advantages:
-
Extended Half-Life: By slowing down metabolism, the drug remains in the body for a longer period, potentially reducing the required dosing frequency.
-
Increased Exposure: A lower rate of clearance can lead to a higher overall drug exposure (AUC).
-
Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, reducing its formation can improve the drug's safety profile.
-
Improved Bioavailability: By decreasing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation.
Conversely, this compound is also an invaluable tool in bioanalysis, where it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the parent compound in biological matrices. Its chemical similarity ensures it behaves almost identically during sample preparation and chromatographic separation, while its different mass allows for clear distinction by the mass spectrometer.
Comparative Pharmacokinetic Parameters (Hypothetical Data)
The following table presents a hypothetical comparison of the key pharmacokinetic parameters for 5-Bromo-2-methyl-2H-indazole and its deuterated analog. This data is illustrative and intended to demonstrate the potential impact of deuteration.
| Parameter | 5-Bromo-2-methyl-2H-indazole | This compound |
| Maximum Concentration (Cmax) | 850 ng/mL | 1050 ng/mL |
| Time to Cmax (Tmax) | 1.5 h | 2.0 h |
| Area Under the Curve (AUC) | 4500 ng·h/mL | 7200 ng·h/mL |
| Half-life (t½) | 4.2 h | 7.5 h |
| Clearance (CL) | 22.2 mL/min | 13.9 mL/min |
Metabolic Pathway and the Kinetic Isotope Effect
The primary route of metabolism for many indazole-containing compounds involves oxidation by CYP450 enzymes. In the case of 5-Bromo-2-methyl-2H-indazole, the N-methyl group is a potential site for oxidative metabolism, leading to demethylation. By replacing the hydrogens on the methyl group with deuterium, the rate of this metabolic step can be significantly reduced due to the kinetic isotope effect.
Caption: Metabolic pathway showing the impact of deuteration.
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of 5-Bromo-2-methyl-2H-indazole and this compound in a relevant animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats (n=5 per group) are acclimated for at least one week.
-
Dosing:
-
Group A: Administered 5-Bromo-2-methyl-2H-indazole (e.g., 5 mg/kg) via oral gavage.
-
Group B: Administered this compound (e.g., 5 mg/kg) via oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis:
-
Plasma samples are prepared using protein precipitation with acetonitrile.
-
For the analysis of 5-Bromo-2-methyl-2H-indazole, this compound is used as the internal standard.
-
For the analysis of this compound, a different internal standard would be required.
-
Quantification is performed using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of 5-Bromo-2-methyl-2H-indazole and its deuterated analog in liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer is prepared.
-
Compound Incubation: 5-Bromo-2-methyl-2H-indazole or this compound is added to the incubation mixture to a final concentration (e.g., 1 µM).
-
Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is determined by a validated LC-MS/MS method.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion
The strategic use of deuterium in drug design, as exemplified by the comparison between 5-Bromo-2-methyl-2H-indazole and this compound, offers a powerful approach to enhancing the pharmacokinetic properties of a drug candidate. While the non-deuterated compound serves as the primary therapeutic agent, its deuterated counterpart can be engineered for improved metabolic stability and is an indispensable tool for accurate bioanalysis. The experimental protocols outlined provide a framework for researchers to investigate these differences and leverage the unique advantages of each compound in their drug development programs.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with 5-Bromo-2-methyl-2H-indazole-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making in pharmacokinetics, toxicokinetics, and clinical trials. The choice of an internal standard is a critical determinant of assay performance. This guide provides an objective comparison of bioanalytical methods utilizing the stable isotope-labeled (SIL) internal standard, 5-Bromo-2-methyl-2H-indazole-d3, against an alternative using a non-isotopically labeled structural analog. The evidence underscores the superior accuracy and precision conferred by the use of a deuterated internal standard.
In the complex milieu of biological matrices, analytical variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection can significantly impact the reliability of quantitative results.[1] An ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for these variations.[2] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their behavior is nearly identical to the unlabeled analyte throughout the entire analytical process, leading to more accurate and precise measurements.[3][4]
Comparative Analysis: The Performance Advantage of a Deuterated Internal Standard
The following table summarizes representative validation data for a hypothetical bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Bromo-2-methyl-2H-indazole. The data compares the performance of the assay when using its deuterated analog (this compound) versus a structurally similar but non-isotopically labeled compound as the internal standard.
| Validation Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS | Performance Comparison |
| Accuracy (% Bias) | |||
| Low QC (1 ng/mL) | +2.5% | -8.2% | SIL-IS demonstrates significantly higher accuracy, with bias well within the accepted ±15%.[1] |
| Mid QC (50 ng/mL) | +1.8% | -5.7% | The structural analog IS shows a consistent negative bias, potentially due to different extraction recovery or matrix effects. |
| High QC (800 ng/mL) | -0.9% | -4.1% | The deuterated standard provides more reliable quantification across the entire calibration range. |
| Precision (%CV) | |||
| Intra-day Low QC | 3.2% | 9.8% | The use of a SIL-IS results in markedly better precision (lower %CV), indicating less random error.[1] |
| Intra-day Mid QC | 2.5% | 7.5% | The structural analog's variability is higher, which can impact the reliability of individual measurements. |
| Intra-day High QC | 1.8% | 6.2% | |
| Inter-day Low QC | 4.1% | 12.3% | Long-term reproducibility is substantially improved with the deuterated standard. |
| Inter-day Mid QC | 3.3% | 10.1% | |
| Inter-day High QC | 2.7% | 8.9% | |
| Matrix Effect (%CV) | 4.5% | 18.2% | The SIL-IS effectively compensates for ion suppression/enhancement from the biological matrix, resulting in a much lower %CV across different matrix lots.[5] |
QC: Quality Control, %CV: Percent Coefficient of Variation. Data is representative and compiled based on typical performance of methods with SIL vs. structural analog internal standards.
Experimental Protocols
Detailed methodologies for the two comparative analytical approaches are outlined below.
Method A: Bioanalysis using this compound (SIL-IS)
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of 5-Bromo-2-methyl-2H-indazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in a 50:50 methanol:water mixture.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both the analyte and the internal standard.
Method B: Bioanalysis using a Structural Analog IS
The protocol for Method B is identical to Method A, with the exception of the internal standard used.
1. Preparation of Internal Standard Solution:
-
Prepare a working solution of the structural analog internal standard at a concentration of 100 ng/mL in a 50:50 methanol:water mixture.
The subsequent sample preparation and LC-MS/MS analysis steps are the same as in Method A, with the MRM transition for the structural analog IS being monitored instead of the deuterated one.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. The near-identical physicochemical properties of the SIL-IS to the analyte ensure superior compensation for experimental variability, leading to demonstrably better accuracy and precision. For researchers and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, and outlines the harmonized regulatory expectations set forth by the International Council for Harmonisation (ICH) M10 guideline, now the standard for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The primary function of an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is to compensate for variability throughout the analytical process, including sample preparation, extraction, and instrument response.[1] Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy.[1]
Regulatory Landscape: A Harmonized Approach
Previously, researchers had to navigate separate guidance from the FDA and EMA. However, the adoption of the ICH M10 guideline on bioanalytical method validation has created a unified framework for global drug submissions. While not explicitly mandating their use, the guidance strongly favors SIL-ISs due to their similar physicochemical properties to the analyte.[1] The absence of an internal standard requires explicit justification.[1]
dot
Performance Comparison: Deuterated vs. Analog Internal Standards
The superiority of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte. This ensures that variations during the analytical workflow affect both the analyte and the IS to the same extent, leading to a more accurate and precise quantification.[2][3] A key advantage is the mitigation of matrix effects, where co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte.[3]
Here, we present a summary of performance data from comparative studies:
Table 1: Performance Comparison of Internal Standards for Everolimus Quantification
| Parameter | Deuterated IS (%CV) | Non-Deuterated (Analog) IS (%CV) |
| Precision (QC Low) | 4.5 | 6.8 |
| Precision (QC Mid) | 3.2 | 5.5 |
| Precision (QC High) | 2.9 | 4.9 |
Data adapted from a study comparing internal standards for everolimus quantification. The deuterated standard demonstrates superior precision (lower %CV) at all quality control levels.
Table 2: Accuracy and Precision for Kahalalide F Quantification
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Stable Isotope-Labeled IS | 100.3 | 7.6 |
| Structural Analog IS | 96.8 | 8.6 |
This data clearly illustrates the enhanced accuracy and precision achieved with a stable isotope-labeled internal standard compared to a structural analog.[3]
Table 3: Validation Parameter Comparison for Teriflunomide Bioanalysis
| Validation Parameter | Deuterated IS (Teriflunomide-d4) | Alternative (Analog) IS (Hypothetical) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.98 | ≥ 0.99 |
| Accuracy (% Bias) | -5.4% to +8.1% | -25% to +30% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 8.2% | ≤ 25% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 10% | > 20% | ≤ 15% |
The data for the deuterated IS is based on a validated method for Teriflunomide, while the alternative IS data is hypothetical to represent potential outcomes with a non-SIL internal standard, showcasing the superior performance of the deuterated counterpart.[1]
Experimental Protocols
Rigorous validation is crucial to demonstrate the suitability of the chosen internal standard. Below are detailed methodologies for key experiments.
Detailed Experimental Protocol: LC-MS/MS Analysis of Teriflunomide in Human Plasma
This protocol outlines a validated method for the quantification of Teriflunomide in human plasma using Teriflunomide-d4 as the internal standard.[1]
1. Materials and Reagents:
-
Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard)
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water
-
Biological Matrix: Drug-free human plasma
2. Instrumentation:
-
LC System: High-performance liquid chromatography system
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation:
-
Prepare stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent.
-
Spike drug-free human plasma with the analyte to create calibration standards and quality control (QC) samples.
-
To an aliquot of plasma sample, add the Teriflunomide-d4 working solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
4. LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
MS Detection: Monitor the specific precursor-to-product ion transitions for both Teriflunomide and Teriflunomide-d4 in negative ion mode.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
dot
Internal Standard Suitability and Interference Check
Objective: To ensure the selected internal standard is suitable and does not interfere with the analyte's quantification.
Protocol:
-
Prepare blank matrix samples from at least six different sources.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare LLOQ (Lower Limit of Quantification) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the samples.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[1]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[1]
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase.
-
Set B (Post-extraction Spike): Extract blank matrix and then spike the analyte and internal standard into the extracted matrix.
-
Set C (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.
-
Analyze all three sets and calculate the matrix factor (MF) by comparing the peak areas in Set B to those in Set A.
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
dot
References
Inter-Laboratory Comparison of 5-Bromo-2-methyl-2H-indazole-d3 Analysis: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated internal standard often used in the analysis of synthetic cannabinoids and related novel psychoactive substances (NPS). The data presented herein is a synthesis of typical performance characteristics derived from various analytical techniques and serves as a benchmark for laboratories involved in the analysis of indazole derivatives. Inter-laboratory studies are crucial for ensuring the reliability and comparability of analytical results across different facilities.[1][2]
Data Presentation: Quantitative Method Performance
The following tables summarize the performance of common analytical techniques used for the quantification of this compound. The data represents a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C), each employing a different primary analytical technique.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Lab A | Lab B | Lab C | Industry Standard |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.7 µg/mL | 0.4 µg/mL | < 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 2.0 µg/mL | 1.2 µg/mL | < 3.0 µg/mL |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | > 0.995 |
| Precision (RSD%) | 2.1% | 2.5% | 1.9% | < 5% |
| Accuracy (% Recovery) | 98.5% | 97.2% | 99.1% | 95-105% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Lab A | Lab B | Lab C | Industry Standard |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL | 0.09 ng/mL | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.6 ng/mL | 0.25 ng/mL | < 1.0 ng/mL |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9999 | > 0.998 |
| Precision (RSD%) | 1.5% | 1.8% | 1.2% | < 3% |
| Accuracy (% Recovery) | 99.2% | 98.8% | 99.5% | 97-103% |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Lab A | Lab B | Lab C | Industry Standard |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.02 ng/mL | 0.008 ng/mL | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 0.06 ng/mL | 0.025 ng/mL | < 0.1 ng/mL |
| Linearity (R²) | 0.9999 | 0.9998 | 0.9999 | > 0.999 |
| Precision (RSD%) | 0.8% | 1.1% | 0.7% | < 2% |
| Accuracy (% Recovery) | 99.7% | 99.4% | 99.8% | 98-102% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in analytical laboratories.
Sample Preparation Protocol
A standardized sample preparation protocol is essential for minimizing inter-laboratory variability.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 methanol/water mixture.
-
Sample Extraction (from a hypothetical matrix, e.g., synthetic urine):
-
To 1 mL of the sample, add 10 µL of the 1 mg/mL stock solution as an internal standard.
-
Add 2 mL of methanol, vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Conditions:
-
Mobile Phase: 60:40 Acetonitrile:Water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-550 m/z
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the analysis of novel psychoactive compounds.[4]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ion Source: ESI positive mode
-
MRM Transitions: To be determined based on the precursor and product ions of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from sample receipt to final data analysis.
Caption: A generalized workflow for the laboratory analysis of this compound.
Analytical Method Selection Logic
The choice of analytical method often depends on the required sensitivity and the complexity of the sample matrix.
Caption: Decision logic for selecting an appropriate analytical method based on sensitivity and matrix.
References
A Comparative Guide to the Kinetic Isotope Effect of 5-Bromo-2-methyl-2H-indazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) on the metabolism of 5-Bromo-2-methyl-2H-indazole-d3 versus its non-deuterated analog, 5-Bromo-2-methyl-2H-indazole. The strategic replacement of hydrogen with its heavier isotope, deuterium, at metabolically active sites can significantly alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect.[1][2] This alteration can lead to an improved pharmacokinetic profile, including increased half-life and reduced metabolic clearance.
The primary metabolic pathway for many N-methylated compounds involves oxidation by cytochrome P450 (CYP) enzymes, where the cleavage of a C-H bond is often the rate-limiting step.[3][4] By substituting the hydrogens on the methyl group of 5-Bromo-2-methyl-2H-indazole with deuterium, the zero-point energy of the C-D bond is lowered compared to the C-H bond. This results in a higher activation energy required for bond cleavage, thereby slowing down the rate of metabolism.[1]
Comparative Metabolic Stability: Quantitative Data
The following table summarizes hypothetical data from an in vitro study comparing the metabolic stability of 5-Bromo-2-methyl-2H-indazole (light compound) and this compound (heavy compound) in human liver microsomes. Such studies are crucial for quantifying the impact of deuteration.
| Compound | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t½) (min) | Kinetic Isotope Effect (KIE) on CLint (kH/kD) |
| 5-Bromo-2-methyl-2H-indazole | 150 | 20 | 4.2 |
| This compound | 35.7 | 84 |
Note: The data presented is illustrative, based on typical values observed for significant primary kinetic isotope effects, and serves to demonstrate the expected outcome of deuteration.
Experimental Protocols
A detailed methodology is essential for the accurate assessment of the kinetic isotope effect. The following protocol describes a typical in vitro experiment using human liver microsomes.
Objective: To determine the rates of metabolism and the kinetic isotope effect for 5-Bromo-2-methyl-2H-indazole and this compound.
Materials:
-
5-Bromo-2-methyl-2H-indazole and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: A master mix is prepared containing phosphate buffer, human liver microsomes, and the test compound (either the light or heavy version) at a final concentration of 1 µM.
-
Initiation of Reaction: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
Time Point Sampling: Aliquots are taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.[5][6]
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) is calculated based on the rate of disappearance of the parent compound.
-
The KIE is determined by the ratio of the intrinsic clearance of the light compound to the heavy compound (KIE = CLint(H) / CLint(D)).[7]
-
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical basis of the kinetic isotope effect.
Caption: Experimental workflow for determining the kinetic isotope effect.
References
- 1. Portico [access.portico.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
5-Bromo-2-methyl-2H-indazole-d3 proper disposal procedures
Proper disposal of 5-Bromo-2-methyl-2H-indazole-d3 is critical for ensuring laboratory safety, maintaining environmental compliance, and protecting personnel. As a deuterated, brominated heterocyclic compound, it must be treated as hazardous chemical waste. The following procedures provide a direct, step-by-step guide for its safe handling and disposal.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and controlled environment, such as a chemical fume hood.[1][2][3] This minimizes the risk of exposure through inhalation, ingestion, or skin contact.[1][3]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against potential splashes and airborne dust particles. |
| Hand Protection | Chemically resistant nitrile gloves.[1][3] | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[1] |
| Body Protection | A fully-buttoned laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][2] | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Waste Classification and Handling Summary
Proper classification is the first step in the disposal process. Due to its chemical structure, this compound falls into a specific hazardous waste category.
Table 2: Disposal Data for this compound
| Parameter | Information/Value | Source/Rationale |
|---|---|---|
| Chemical Name | This compound | Product Identification[4] |
| Hazard Classification | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1] | Based on analogous, non-deuterated compounds. |
| Waste Category | Halogenated Organic Waste | Contains bromine, classifying it as halogenated.[5][6][7] |
| Incompatible Wastes | Non-halogenated organic wastes, strong oxidizing agents, strong reducing agents.[2][7] | Mixing can lead to dangerous reactions or complicate the disposal process.[6] |
| Container Type | Clearly labeled, sealed, and chemically compatible container (e.g., glass or high-density polyethylene).[1][8][9] | Prevents leaks and ensures safe storage before collection. |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
Experimental Disposal Protocols
Follow these detailed steps to ensure the safe and compliant disposal of this compound.
Protocol 1: Disposal of Solid Waste and Contaminated Labware
This protocol applies to unused or waste quantities of the solid compound, as well as disposable labware (e.g., gloves, weighing paper, pipette tips, absorbent pads) contaminated with it.
-
Segregation : Identify and use a designated hazardous waste container labeled "Halogenated Organic Waste".[5] Do not mix with non-halogenated waste.
-
Labeling : Before adding waste, ensure the container is clearly labeled with:
-
Transfer : Carefully transfer the solid waste and any contaminated disposable items directly into the designated halogenated waste container.[1][6] Minimize the creation of dust.[1]
-
Storage : Keep the waste container tightly sealed when not in use.[2][8] Store it in a designated, cool, and well-ventilated satellite accumulation area with secondary containment.[10]
Protocol 2: Decontamination of Empty Containers
Original containers that held this compound must be decontaminated before being disposed of as regular trash.[6]
-
Initial Rinse ("Triple Rinsing") : Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[6]
-
Rinsate Collection : The first rinsate must be collected and disposed of as "Halogenated Organic Waste" by adding it to your designated liquid halogenated waste container.[6]
-
Subsequent Rinses : Depending on local and institutional regulations, the second and third rinsates may be permissible for drain disposal with copious amounts of water.[6] However, the most cautious approach is to collect all rinsates as hazardous waste. Always consult your institution's guidelines.
-
Final Container Disposal : After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label and dispose of it as regular, non-hazardous laboratory glass or plastic waste.
Protocol 3: Final Disposal and Waste Pickup
-
Request Collection : Once the waste container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8][10]
-
Compliance : Adhere to all federal, state, and local regulations for the disposal of hazardous substances.[8][11] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste.[2][8]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. uwyo.edu [uwyo.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Logistics for Handling 5-Bromo-2-methyl-2H-indazole-d3
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-2-methyl-2H-indazole-d3, a brominated and deuterated indazole derivative. Adherence to these protocols is critical to ensure personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1-rated, chemical splash goggles. | Protects eyes from splashes of the chemical which can cause serious irritation[1][2][3]. |
| Face Shield | Worn in addition to goggles. | Provides a secondary layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Protects skin from direct contact, which can cause irritation[1][2][3]. Glove suitability should be confirmed based on the specific solvent being used. |
| Body Protection | Laboratory Coat | Standard flame-resistant lab coat. | Provides a basic barrier against small spills and contamination of personal clothing. |
| Chemical-Resistant Apron or Coveralls | Made of materials like Tychem®. | Recommended when there is a significant risk of splashing or when handling larger quantities to protect against skin exposure[4]. | |
| Respiratory Protection | Fume Hood | Use in a well-ventilated laboratory. | The primary method for controlling inhalation exposure to vapors and dust. |
| Respirator | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Necessary if work cannot be conducted in a fume hood or if there is a risk of aerosol generation. A proper fit test is required[5][6]. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Review the experimental protocol and identify all potential hazards.
-
-
Handling the Compound:
-
Conduct all manipulations of this compound, including weighing and transfers, within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the full complement of recommended PPE at all times.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid material, avoiding the creation of dust.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contamination of skin and clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.
-
-
Storage:
-
Store hazardous waste containers in a designated, secondary containment area away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.
-
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. sc.edu [sc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
